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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The primary focus is on the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The primary focus is on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. This document details the underlying chemical principles, provides field-proven experimental protocols for the synthesis of precursors and the final product, and offers insights into the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this and similar biaryl compounds.

Introduction and Strategic Overview

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to the development of novel materials.[1] 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a valuable building block due to its combination of a reactive aldehyde functionality and the pharmaceutically relevant pyridine and methoxy-substituted benzene rings.

The most effective and widely adopted strategy for the synthesis of this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach offers high yields, excellent functional group tolerance, and generally mild reaction conditions.[4] The core of this strategy involves the carbon-carbon bond formation between two key fragments: an aryl halide and an organoboronic acid. For the synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, the logical disconnection points to 5-bromo-2-methoxybenzaldehyde and 3-pyridinylboronic acid as the ideal coupling partners.

This guide will therefore be structured around the following key synthetic stages:

  • Part A: Synthesis of 5-bromo-2-methoxybenzaldehyde

  • Part B: Synthesis of 3-pyridinylboronic acid

  • Part C: Suzuki-Miyaura Cross-Coupling to yield 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Aryl Halide Synthesis cluster_1 Part B: Boronic Acid Synthesis cluster_2 Part C: Final Product Synthesis p_bromoanisole p-Bromoanisole synthesis_A Formylation p_bromoanisole->synthesis_A bromo_benzaldehyde 5-bromo-2-methoxybenzaldehyde synthesis_A->bromo_benzaldehyde suzuki_coupling Suzuki-Miyaura Cross-Coupling bromo_benzaldehyde->suzuki_coupling bromo_pyridine 3-Bromopyridine synthesis_B Lithiation & Borylation bromo_pyridine->synthesis_B pyridinyl_boronic_acid 3-pyridinylboronic acid synthesis_B->pyridinyl_boronic_acid pyridinyl_boronic_acid->suzuki_coupling final_product 2-Methoxy-5-(pyridin-3-yl)benzaldehyde suzuki_coupling->final_product

Figure 1: Overall synthetic strategy for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized C-C bond formation.[3] Its catalytic cycle involves three primary steps, as illustrated below:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-2-methoxybenzaldehyde), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboronic acid (3-pyridinylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the pyridinyl ring) to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂-Ar'] pd2_complex->transmetalation_complex Transmetalation activated_boronic Ar'B(OH)₃⁻ activated_boronic->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination aryl_halide Ar-Br (5-bromo-2-methoxybenzaldehyde) aryl_halide->pd2_complex boronic_acid Ar'B(OH)₂ (3-pyridinylboronic acid) boronic_acid->activated_boronic base Base (e.g., K₃PO₄) base->activated_boronic

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of base is critical as it facilitates the formation of the boronate complex, which enhances the nucleophilicity of the organic group on boron, thereby promoting transmetalation.[5]

Experimental Protocols

Part A: Synthesis of 5-bromo-2-methoxybenzaldehyde

This procedure details the formylation of p-bromoanisole to introduce the aldehyde functionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Bromoanisole187.0415.0 g0.08
Methylene chloride (DCM)84.93350 mL-
Titanium tetrachloride (TiCl₄)189.6817.4 mL0.16
1,1-Dichloromethyl methyl ether114.9612.7 g0.088
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄120.37As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromoanisole (15 g, 0.08 mol) in methylene chloride (350 mL). Cool the solution to 0°C using an ice bath.

  • Addition of Lewis Acid: Add titanium tetrachloride (17.4 mL, 0.16 mol) dropwise to the cooled solution over 10-15 minutes. A yellow-orange slurry will form. The causality here is the use of TiCl₄ as a Lewis acid to activate the aromatic ring towards electrophilic substitution.

  • Formylation: After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise while maintaining the temperature between 0-10°C. Stir the reaction mixture for 90 minutes.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing an excess of saturated sodium bicarbonate solution and additional methylene chloride with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase with an additional portion of methylene chloride.

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.[7]

  • Characterization: The resulting solid is 5-bromo-2-methoxybenzaldehyde. The expected yield is approximately 16.4 g, with a melting point of 107-110°C.[7]

Part B: Synthesis of 3-pyridinylboronic acid

This protocol describes the synthesis from 3-bromopyridine via a lithium-halogen exchange followed by borylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromopyridine157.9915.8 g0.10
Anhydrous Toluene92.14200 mL-
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Triisopropyl borate188.1028.2 g0.15
2 M HCl-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 500 mL three-neck flask under an argon atmosphere, dissolve 3-bromopyridine (15.8 g, 0.10 mol) in anhydrous toluene (200 mL). Cool the solution to -50°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed -45°C. The generation of 3-lithiopyridine is a critical step.[8]

  • Borylation: After stirring for 30 minutes at -50°C, add triisopropyl borate (28.2 g, 0.15 mol) dropwise, maintaining the low temperature.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation: Cool the mixture to 0°C and slowly add 2 M HCl until the pH is approximately 7. A white precipitate will form.

  • Purification: Collect the solid by filtration, wash with cold water and then with a small amount of cold toluene. Dry the solid under vacuum to yield 3-pyridinylboronic acid.[8] The expected yield is high, often around 85-90%.

Part C: Suzuki-Miyaura Cross-Coupling

This final stage couples the two previously synthesized fragments to yield the target molecule.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-bromo-2-methoxybenzaldehyde215.054.30 g0.02
3-pyridinylboronic acid122.922.70 g0.022
Pd(PPh₃)₄1155.560.46 g0.0004
Potassium Phosphate (K₃PO₄)212.278.50 g0.04
1,4-Dioxane88.1180 mL-
Water18.0220 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-bromo-2-methoxybenzaldehyde (4.30 g, 0.02 mol), 3-pyridinylboronic acid (2.70 g, 0.022 mol), potassium phosphate (8.50 g, 0.04 mol), and Pd(PPh₃)₄ (0.46 g, 0.0004 mol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (80 mL) and water (20 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90-95°C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-Methoxy-5-(pyridin-3-yl)benzaldehyde as a solid.

Conclusion

The synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is reliably achieved through a three-stage process culminating in a Suzuki-Miyaura cross-coupling reaction. The protocols provided herein are robust and based on well-established chemical principles. By understanding the causality behind each step—from the choice of Lewis acid in the formylation to the role of the base in the coupling reaction—researchers can confidently adapt and troubleshoot these procedures for the synthesis of other valuable biaryl compounds.

References

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Organoboron compounds. (n.d.). 3-pyridylboric acid - 1692-25-7 - Structure, Synthesis, Properties.
  • LookChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • MDPI. (2004, February 24). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information.

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde: A Technical Whitepaper

Executive Summary In modern drug discovery and materials science, the strategic selection of biaryl building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 2-Methoxy-5-(pyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of biaryl building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6) is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors, GPCR modulators, and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its functional group architecture, and self-validating synthetic protocols for its integration into complex molecular frameworks.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API). The presence of a basic pyridine ring, a sterically demanding methoxy group, and a reactive aldehyde creates a unique electronic and steric environment.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Formula C₁₃H₁₁NO₂Defines the biaryl core mass.
Molecular Weight 213.23 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 [1].
LogP (Predicted) ~2.1Optimal lipophilicity for membrane permeability; the pyridine nitrogen lowers LogP compared to a biphenyl analog.
Topological Polar Surface Area (TPSA) 39.19 ŲContributed by the pyridine N (12.89), methoxy O (9.23), and aldehyde O (17.07). Excellent for CNS penetration if required [4].
H-Bond Donors / Acceptors 0 / 3Enhances target protein binding (e.g., kinase hinge regions) via the pyridine and carbonyl oxygen.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to binding pockets while maintaining core rigidity.

Mechanistic Insights: The Role of Functional Groups

As application scientists, we do not merely view a molecule as a static structure, but as a dynamic system of reactive nodes. The architecture of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is intentionally designed for divergent synthesis.

  • The Aldehyde (C1): Acts as a highly reactive electrophilic center. It is primed for reductive amination to install basic amines (improving solubility) or olefination (Wittig/Horner-Wadsworth-Emmons) to extend the carbon framework.

  • The Methoxy Group (C2): Positioned ortho to the aldehyde, it serves a dual purpose. Sterically, it restricts the rotation of the aldehyde, locking it into a preferred conformation. Electronically, it acts as a hydrogen bond acceptor and donates electron density into the phenyl ring, modulating the electrophilicity of the carbonyl carbon.

  • The Pyridine-3-yl Moiety (C5): A classic bioisostere for a phenyl ring. It significantly enhances aqueous solubility and provides a critical vector for hydrogen bonding with target proteins, while resisting oxidative metabolism better than electron-rich heterocycles.

FunctionalGroups Core 2-Methoxy-5-(pyridin-3-yl) benzaldehyde Aldehyde Aldehyde Group (C1) Core->Aldehyde Methoxy Methoxy Group (C2) Core->Methoxy Pyridine Pyridine Ring (C5) Core->Pyridine App1 Reductive Amination Olefination Aldehyde->App1 App2 Steric Shielding H-Bond Acceptor Methoxy->App2 App3 Aqueous Solubility Kinase Hinge Binding Pyridine->App3

Fig 1. Logical relationship between functional groups and their physicochemical utility.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize this scaffold is via the palladium-catalyzed Suzuki-Miyaura cross-coupling [2] of 5-bromo-2-methoxybenzaldehyde with pyridin-3-ylboronic acid.

Causality in Experimental Design

Why select this specific catalytic system?

  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle, which accelerates the rate-determining reductive elimination step. Crucially, its steric bulk prevents the basic pyridine nitrogen of the boronic acid from coordinating to and poisoning the palladium center.

  • Solvent System (Dioxane/H₂O): Dioxane effectively solubilizes the organic precursors, while water is mandatory to dissolve the K₂CO₃ base. The aqueous environment facilitates the formation of the highly reactive palladium-hydroxo intermediate required for transmetalation.

Table 2: Suzuki Coupling Stoichiometry
ReagentEquivalentsFunction
5-Bromo-2-methoxybenzaldehyde1.0Electrophilic coupling partner
Pyridin-3-ylboronic acid1.2Nucleophilic partner (excess accounts for protodeboronation)
Pd(dppf)Cl₂0.05Transition metal catalyst
K₂CO₃2.0Inorganic base
Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask under N₂, add 5-bromo-2-methoxybenzaldehyde (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the sealed mixture at 90 °C for 12 hours with vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 5-Bromo-2-methoxybenzaldehyde TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Pyridin-3-ylboronic acid RedElim->Pd0 Catalyst Regeneration Product 2-Methoxy-5-(pyridin-3-yl) benzaldehyde RedElim->Product Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Downstream Applications: Reductive Amination Workflow

Once the core scaffold is synthesized, the aldehyde is typically converted into a secondary or tertiary amine to improve drug-like properties. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation [3].

Causality in Experimental Design

Why use NaBH(OAc)₃ instead of NaBH₄? The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is unreactive toward the starting aldehyde but reactive enough to reduce the highly electrophilic iminium ion intermediate. This chemoselectivity prevents the direct reduction of the aldehyde into a dead-end alcohol byproduct.

Table 3: Reductive Amination Stoichiometry
ReagentEquivalentsFunction
2-Methoxy-5-(pyridin-3-yl)benzaldehyde1.0Carbonyl precursor
Primary Amine (R-NH₂)1.1Nucleophile
NaBH(OAc)₃1.5Mild, chemoselective reducing agent
Step-by-Step Protocol
  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous Dichloromethane (DCM). Stir for 2 hours at room temperature. Note: DCM is a non-nucleophilic solvent that supports iminium ion formation without participating in side reactions.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Stir for an additional 4–6 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃. This neutralizes the acetic acid byproduct and destroys unreacted hydride, preventing post-workup degradation.

  • Extraction: Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify via chromatography.

ReductiveAmination Aldehyde Aldehyde Precursor Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, -H2O Amine Primary Amine (R-NH2) Amine->Iminium Reduction NaBH(OAc)3 Reduction Iminium->Reduction Product Secondary Amine Target Reduction->Product

Fig 3. Step-by-step workflow of the reductive amination process.

Conclusion

2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a masterclass in functional group synergy. By combining the steric and electronic tuning of a methoxy group, the target-binding potential of a pyridine ring, and the synthetic handle of an aldehyde, it offers unparalleled utility in drug development. Mastering its synthesis via Suzuki-Miyaura coupling and its downstream elaboration via reductive amination ensures robust, scalable access to high-value pharmaceutical intermediates.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Foundational

mass spectrometry and characterization of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

An In-depth Technical Guide to the Mass Spectrometry and Characterization of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde Introduction In the landscape of modern drug discovery and development, the unambiguous structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry and Characterization of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a heterocyclic compound incorporating three key functional groups: a benzaldehyde, a methoxy ether, and a pyridine ring. This unique combination presents both opportunities and challenges for analytical characterization. The pyridine moiety is a common scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and its basic nature, which can be critical for molecular interactions and pharmacokinetic properties.[1][2]

This guide provides a comprehensive, in-depth exploration of the analytical strategies required to fully characterize 2-Methoxy-5-(pyridin-3-yl)benzaldehyde. As a Senior Application Scientist, the focus extends beyond mere data reporting to encompass the rationale behind methodological choices, the prediction of analytical outcomes based on first principles, and the establishment of self-validating experimental protocols. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Physicochemical Properties and Structural Data

A foundational step in any analytical workflow is to consolidate the known properties of the analyte. This data informs instrument selection, sample preparation, and data interpretation.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₂N/A
Exact Mass 213.07898 u[3]
Molecular Weight 213.23 g/mol N/A
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=NC=C2)C=O[3]
InChIKey OOTSXFWEFCBQQP-UHFFFAOYSA-N[3]
Hydrogen Bond Acceptors 3 (N in pyridine, O in ether, O in aldehyde)N/A
Hydrogen Bond Donors 0N/A

Core Analytical Strategy: Mass Spectrometry

Mass spectrometry (MS) is the principal technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired information.

Ionization Source Selection: The Rationale

For a molecule like 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, which possesses moderate polarity and multiple basic sites (pyridine nitrogen, ether oxygen), two primary ionization methods come to the forefront: Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution, making it ideal for coupling with Liquid Chromatography (LC).[4] Given the compound's polarity and the presence of a basic pyridine nitrogen, ESI in positive ion mode is the superior choice for routine analysis. It readily forms a protonated molecule, [M+H]⁺, with minimal in-source fragmentation, providing a clear determination of the molecular weight. The low internal energy imparted to the ion makes it perfect for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS).[4]

  • Electron Ionization (EI): This is a "hard," gas-phase ionization technique typically coupled with Gas Chromatography (GC).[5] It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to extensive and often complex fragmentation.[5] While this provides a detailed fingerprint for library matching, the molecular ion (M⁺•) may be weak or entirely absent for some compounds.[6][7] For this specific molecule, EI can provide valuable structural information but risks ambiguity in identifying the parent mass if the molecular ion is not stable.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

In positive mode ESI, the pyridine nitrogen is the most likely site of protonation due to its basicity.[2] The resulting [M+H]⁺ ion will have an m/z of 214.0863 . When subjected to Collision-Induced Dissociation (CID) in an MS/MS experiment, this even-electron ion will fragment via predictable pathways.

Key Predicted Fragmentation Pathways ([M+H]⁺):

  • Neutral Loss of CO (Carbon Monoxide): A common fragmentation for protonated benzaldehydes, leading to the loss of 28 Da.

  • Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃, 15 Da) is less common for even-electron ions, but neutral loss of formaldehyde (CH₂O, 30 Da) or methanol (CH₃OH, 32 Da) can occur.

  • Ether Bond Cleavage: The bond between the benzaldehyde ring and the pyridinylmethyl group is a likely point of cleavage, leading to characteristic fragments.

The diagram below illustrates the proposed primary fragmentation cascade for the protonated molecule.

G parent [M+H]⁺ m/z = 214.0863 frag1 Loss of CO (-28.01 Da) parent->frag1 frag2 Cleavage at Ether Linkage parent->frag2 ion1 C₁₂H₁₂NO₂⁺ m/z = 186.0757 frag1->ion1 ion2 Pyridinylmethyl cation C₆H₆N⁺ m/z = 92.0500 frag2->ion2 ion3 Methoxybenzoyl cation C₈H₇O₂⁺ m/z = 135.0446 frag2->ion3 frag3 Loss of CO (-28.01 Da) ion3->frag3 ion4 C₇H₇O⁺ m/z = 107.0497 frag3->ion4

Caption: Predicted ESI-MS/MS fragmentation of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Predicted EI-MS Fragmentation of M⁺•

Under 70 eV EI conditions, a radical cation (M⁺•) is formed at m/z 213.0790 . This odd-electron ion is highly energetic and will undergo extensive fragmentation.[4] Drawing parallels from the known spectra of methoxybenzaldehydes and aromatic compounds, we can predict the major fragments.[8][9]

Key Predicted Fragmentation Pathways (M⁺•):

  • α-Cleavage at the Aldehyde: Loss of a hydrogen radical (•H) to form a stable acylium ion [M-1]⁺ is highly characteristic of aldehydes.[7] Loss of the entire formyl radical (•CHO) to form [M-29]⁺ is also very common.[7]

  • Cleavage at the Methoxy Group: Loss of a methyl radical (•CH₃) to form [M-15]⁺ is a classic fragmentation for anisole-type compounds. Subsequent loss of CO can then occur.

  • Ortho Effect: Methoxy groups ortho to a cation can lead to the loss of formaldehyde (CH₂O, 30 Da), a diagnostic fragmentation.[10]

  • Ether Bond Cleavage: As with ESI, cleavage can occur at the ether linkage.

Summary of Predicted Mass Spectral Data
Ionization ModePredicted Ion / FragmentFormulaCalculated m/zRationale / Notes
ESI (+) [M+H]⁺C₁₃H₁₂NO₂⁺214.0863Protonated molecule (Parent Ion)
[M+Na]⁺C₁₃H₁₁NO₂Na⁺236.0682Sodium Adduct
[C₆H₆N]⁺C₆H₆N⁺92.0500Pyridinylmethyl cation from ether cleavage
[C₈H₇O₂]⁺C₈H₇O₂⁺135.0446Methoxybenzoyl cation from ether cleavage
EI [M]⁺•C₁₃H₁₁NO₂⁺•213.0790Molecular Ion (Radical Cation)
[M-H]⁺C₁₃H₁₀NO₂⁺212.0712Loss of •H from aldehyde (α-cleavage)
[M-CH₃]⁺C₁₂H₈NO₂⁺198.0555Loss of •CH₃ from methoxy group
[M-CHO]⁺C₁₂H₁₀NO⁺184.0762Loss of •CHO from aldehyde (α-cleavage)

Orthogonal and Complementary Characterization

While MS provides mass and fragmentation data, a full characterization requires orthogonal techniques to confirm connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise arrangement of atoms.

  • ¹H NMR: The proton spectrum will be complex. Key expected signals include a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), and a series of multiplets in the aromatic region (7.0-9.0 ppm) corresponding to the protons on both the benzene and pyridine rings.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Diagnostic peaks include the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~55 ppm).

Infrared (FT-IR) and UV-Visible Spectroscopy
  • FT-IR: This technique confirms the presence of key functional groups. Expect strong characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and 1450-1500 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹).[11]

  • UV-Vis: The conjugated aromatic system will result in strong UV absorbance, likely with multiple maxima between 200-400 nm. This is useful for quantification and purity assessment.[11]

Experimental Protocols & Workflow

Trustworthy data is built upon robust and well-documented protocols.

Protocol 1: LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS (Data-Dependent Acquisition): Trigger fragmentation on the top 3 most intense ions from the MS1 scan.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

  • System Validation:

    • Inject a solvent blank before the sample to ensure no system contamination.

    • Inject a known standard if available to verify retention time and instrument performance.

Overall Analytical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of the target compound, integrating multiple analytical techniques for a self-validating result.

Caption: A comprehensive workflow for the structural characterization of a novel compound.

Conclusion

The characterization of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde requires a multi-faceted analytical approach, with mass spectrometry serving as the central pillar for molecular weight determination and structural elucidation. A strategy led by LC-ESI-MS/MS provides unambiguous molecular weight data and controlled fragmentation for structural confirmation. This should be corroborated by NMR for definitive connectivity, and further supported by FT-IR and UV-Vis for functional group confirmation and purity assessment. By understanding the underlying chemical principles of the analyte and selecting the appropriate analytical tools, researchers can confidently and robustly characterize this and other complex molecules, ensuring data integrity and accelerating the drug development pipeline.

References

  • R Discovery. (2007, September 1). Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
  • MDPI. (2025, June 18). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • Growing Science. (2021, February 15). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • PubChem. 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. Available at: [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Taylor & Francis Online. Pyridine – Knowledge and References. Available at: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • NIST. Benzaldehyde, 2-methoxy-. In NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2013, July 26). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Available at: [Link]

  • Asian Journal of Chemistry. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]

  • NIST. Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2004, February 24). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available at: [Link]

  • PubChemLite. 2-methoxy-5-(pyridin-4-yl)benzaldehyde. Available at: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Divisione di Spettrometria di Massa. Dissociation of Even-Electron Ions. Available at: [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • PubChemLite. 2-methoxy-5-(pyrimidin-5-yl)benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

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Exploratory

The Rising Profile of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde Derivatives in Drug Discovery: A Technical Guide

Introduction: The Strategic Convergence of Methoxybenzaldehyde and Pyridine Scaffolds In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Methoxybenzaldehyde and Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyridine ring, a bioisostere of benzene, is a fundamental component of numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When coupled with a methoxy-substituted benzaldehyde moiety, a pharmacophore known for its presence in a wide array of biologically active molecules, the resulting framework of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde presents a compelling starting point for the exploration of novel therapeutic agents. The methoxy group, in particular, is known to enhance the biological activities of various compounds.[3][4]

This technical guide provides an in-depth exploration of the potential biological activities of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde derivatives. We will delve into proposed synthetic strategies, detail robust experimental protocols for evaluating their therapeutic potential, and discuss the underlying structure-activity relationships that can guide the development of potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation therapeutics.

Synthetic Strategy: A Proposed Pathway to Novel Derivatives

The synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde and its derivatives can be approached through established cross-coupling methodologies, which are foundational in modern organic synthesis for the formation of carbon-carbon bonds.[5] A highly effective and versatile method is the Suzuki-Miyaura coupling reaction. This reaction facilitates the linkage of a boronic acid or ester with an organohalide, catalyzed by a palladium complex.

A plausible synthetic route would involve the coupling of 3-pyridylboronic acid with a suitably halogenated 2-methoxybenzaldehyde derivative, such as 5-bromo-2-methoxybenzaldehyde. This approach offers the advantage of modularity, allowing for the facile introduction of a wide range of substituents on either the pyridine or the benzaldehyde ring to generate a library of diverse analogs for biological screening.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A 5-Bromo-2-methoxybenzaldehyde C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 3-Pyridylboronic acid B->C D 2-Methoxy-5-(pyridin-3-yl)benzaldehyde C->D Formation of C-C bond E Further Derivatization (e.g., reductive amination, condensation) D->E F Library of Novel Derivatives E->F

Caption: Proposed synthetic workflow for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde and its derivatives.

Potential Biological Activities and Experimental Evaluation

The convergence of the pyridine and methoxybenzaldehyde moieties suggests a high probability of diverse biological activities. Based on extensive literature precedents for structurally related compounds, we will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde derivatives.

Anticancer Activity

Derivatives of benzaldehyde and pyridine have independently demonstrated significant potential in oncology research.[6][7][8] The combination of these two pharmacophores could lead to compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways implicated in tumorigenesis.[8][9]

Proposed Derivatives for Synthesis and Evaluation:

Based on structure-activity relationship (SAR) studies of related compounds, the introduction of specific substituents could enhance anticancer potency. For instance, the presence of additional methoxy or halogen groups on the benzaldehyde ring has been shown to be beneficial in some contexts.[10]

Derivative IDR1 (on Benzaldehyde)R2 (on Pyridine)Rationale
D1 HHParent Compound
D2 4-ChloroHIntroduction of a halogen for potential enhanced binding
D3 3,4-dimethoxyHExploring the effect of multiple methoxy groups[11]
D4 H6-ChloroInvestigating the impact of pyridine substitution

Experimental Protocols:

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Diagram of a Generic Apoptosis Signaling Pathway:

Apoptosis Pathway Derivative 2-Methoxy-5-(pyridin-3-yl)benzaldehyde Derivative Receptor Cellular Target (e.g., Kinase, Receptor) Derivative->Receptor Inhibition/Activation Caspase_Cascade Caspase Cascade (Caspase-8, Caspase-9) Receptor->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3) Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway that could be modulated by the derivatives.[8]

Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][2][12] The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial compounds.[2][11] Derivatives of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde could exhibit activity against a broad spectrum of bacteria and fungi.

Proposed Derivatives for Synthesis and Evaluation:

SAR studies on related heterocyclic compounds suggest that the introduction of lipophilic groups or specific halogen substitutions can enhance antimicrobial efficacy.[13]

Derivative IDR1 (on Benzaldehyde)R2 (on Pyridine)Rationale
D5 5-BromoHIntroduction of a bromo group for increased lipophilicity and potential activity.[13]
D6 H2-MorpholinoIncorporation of a morpholine moiety, a known pharmacophore in some antimicrobials.
D7 4-NitroHInvestigating the effect of a strong electron-withdrawing group.
D8 HThio-morpholineExploring bioisosteric replacement of the morpholine oxygen with sulfur.[5]

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a standard technique for determining MIC values.[2][13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[2][11]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases.[14] Many compounds containing pyridine and benzaldehyde moieties have been reported to possess anti-inflammatory properties, often through the modulation of inflammatory pathways such as NF-κB and MAPK signaling.[14][15]

Proposed Derivatives for Synthesis and Evaluation:

The anti-inflammatory potential of these derivatives could be fine-tuned by introducing substituents that are known to interact with key inflammatory mediators.

Derivative IDR1 (on Benzaldehyde)R2 (on Pyridine)Rationale
D9 4-HydroxyHIntroduction of a hydroxyl group for potential antioxidant and anti-inflammatory effects.
D10 H5-SulfonamideThe sulfonamide group is present in several anti-inflammatory drugs.[16]
D11 3-IndolylHIncorporation of an indole moiety, a known anti-inflammatory pharmacophore.[15]
D12 H2-AminoThe amino group can act as a hydrogen bond donor and modulate activity.[12]

Experimental Protocols:

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model to screen for anti-inflammatory activity.[14]

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of NO Production: Determine the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[14]

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Diagram of a Screening Cascade for Biological Evaluation:

Screening Cascade A Library of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde Derivatives B Primary Screening (e.g., MTT Assay, MIC Assay) A->B C Hit Identification (Compounds with desired activity) B->C Active D Secondary Screening (e.g., Apoptosis Assay, NO Inhibition Assay) C->D E Lead Candidate Selection D->E Confirmed Activity & Selectivity F In Vivo Studies E->F

Caption: A logical workflow for the screening and evaluation of the synthesized derivatives.

Conclusion and Future Directions

The 2-Methoxy-5-(pyridin-3-yl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological effects, makes them an attractive area for further investigation. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for the systematic exploration of these derivatives. Future work should focus on lead optimization based on the initial screening results, in-depth mechanistic studies, and eventual in vivo evaluation of the most promising candidates.

References

  • A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides by the condensation of nicotinalde. (No date). Available from: [Link]

  • Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(24), 15856-15875. Available from: [Link]

  • Mora, A. E., et al. (2013). (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available from: [Link]

  • Abdel-Aziz, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Molecular Diversity. Available from: [Link]

  • Sutherland, H. S., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry, 27(9), 1729-1740. Available from: [Link]

  • Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 8(20), 17937-17951. Available from: [Link]

  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. (2024). Available from: [Link]

  • PubChem. 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. Available from: [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. Available from: [Link]

  • Mohammadi-Far, S., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(1), 31-40. Available from: [Link]

  • Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 434-444. Available from: [Link]

  • Mohamad, A. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5798. Available from: [Link]

  • Obafemi, T. A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Chemistry, 6(1), 164-181. Available from: [Link]

  • Rahman, M. M., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Advances, 12(1), 1-23. Available from: [Link]

  • European Journal of Medicinal Chemistry. (No date). Available from: [Link]

  • Lee, Y., et al. (2022). Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. Journal of Natural Products, 85(3), 617-626. Available from: [Link]

  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 22(12), 6046-6054. Available from: [Link]

  • PubChemLite. 2-methoxy-5-(pyridin-4-yl)benzaldehyde. Available from: [Link]

  • R Discovery. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2011). Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available from: [Link]

  • ResearchGate. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Available from: [Link]

  • Mbah, J. A., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[5][6][17]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Future Journal of Pharmaceutical Sciences, 7(1), 199. Available from: [Link]

  • Lee, J.-H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 24(1), 38. Available from: [Link]

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Foundational

Comprehensive Solvation Profiling and Experimental Methodologies for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

An in-depth technical guide on the solvation properties and experimental handling of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde . Executive Summary & Physicochemical Profiling 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solvation properties and experimental handling of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde .

Executive Summary & Physicochemical Profiling

2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS No. 163257-23-6) is a highly versatile biaryl building block frequently utilized in medicinal chemistry and advanced organic synthesis (e.g., as a Suzuki-Miyaura cross-coupling precursor). To effectively formulate, synthesize, or assay this compound, researchers must intimately understand its solvation thermodynamics.

The solubility of this molecule is dictated by three distinct structural domains:

  • The Biaryl Core: The phenyl-pyridine backbone imparts significant lipophilicity, driving strong hydrophobic effects in aqueous media while promoting high affinity for non-polar and polarizable organic solvents.

  • The Oxygenated Substituents (-CHO, -OCH₃): The aldehyde and methoxy groups act as strict hydrogen-bond acceptors. Lacking any hydrogen-bond donors, the molecule cannot self-associate via H-bonding, which generally lowers its crystal lattice energy compared to analogous phenols or amines.

  • The Pyridine Nitrogen: The basic nitrogen atom acts as a critical pH-dependent solubility switch. With a conjugate acid pKa of approximately 5.25[1][2], the molecule exists primarily in its neutral, lipophilic state at physiological pH (7.4), but becomes a highly soluble pyridinium cation in acidic environments (pH < 4.0).

Solvation_Mechanisms C 2-Methoxy-5-(pyridin-3-yl)benzaldehyde P Pyridine Nitrogen (pKa ~5.25) C->P O Aldehyde & Methoxy (H-Bond Acceptors) C->O L Biaryl Core (Lipophilic) C->L W_acid Aqueous (pH < 4) Protonation -> Soluble P->W_acid Ion-Dipole W_neut Aqueous (pH 7.4) Neutral -> Insoluble P->W_neut Hydrophobic Repulsion Solv_P Polar Protic (MeOH) H-Bonding -> Soluble O->Solv_P Solute-Solvent H-Bonding Solv_A Polar Aprotic (DMSO) Dipole Int. -> Highly Soluble L->Solv_A Pi-Pi / Dipole Matching

Diagram 1: Structural features dictating the solvation pathways of the compound.

Solubility Matrix in Common Lab Solvents

Understanding the causality behind solvent interactions prevents unpredictable precipitation during in vitro testing or synthetic scale-up. The table below summarizes the expected solubility profile based on the compound's physicochemical properties.

Solvent ClassSpecific SolventPredicted SolubilityMechanistic Causality
Polar Aprotic DMSO, DMFExcellent (>50 mg/mL)High dielectric constants and strong dipole moments effectively disrupt the crystal lattice while stabilizing the polarizable biaryl system. Ideal for stock solutions.
Halogenated Dichloromethane (DCM)Excellent (>50 mg/mL)Strong dispersion forces and dipole-induced dipole interactions perfectly match the moderately polar aromatic core.
Polar Protic Methanol, EthanolModerate (10 - 25 mg/mL)Solvents act as H-bond donors to the methoxy, aldehyde, and pyridine acceptors, facilitating solvation.
Non-Polar Hexane, HeptanePoor (<1 mg/mL)The non-polar environment cannot adequately stabilize the polar -CHO and -OCH₃ functional groups, leading to exclusion.
Aqueous (Neutral) PBS Buffer (pH 7.4)Very Poor (<0.1 mg/mL)The neutral biaryl core induces a strong hydrophobic effect. The energy penalty of cavity formation in water exceeds the solvation energy.
Aqueous (Acidic) 0.1 M HCl (pH 1.0)Good (>10 mg/mL)Protonation of the pyridine nitrogen (pKa ~5.25) forms a pyridinium salt, replacing weak dipole interactions with powerful ion-dipole solvation[2].

Kinetic vs. Thermodynamic Solubility in Drug Discovery

When evaluating 2-Methoxy-5-(pyridin-3-yl)benzaldehyde for biological assays, researchers must distinguish between kinetic and thermodynamic solubility[3].

  • Kinetic Solubility: Typically used in early High-Throughput Screening (HTS). The compound is dissolved in DMSO and rapidly diluted into an aqueous buffer[4]. Because the solvent shift is rapid, the compound often forms a supersaturated solution or crashes out as an amorphous precipitate. Kinetic solubility frequently overestimates true solubility and is prone to high inter-laboratory variability[5][6].

  • Thermodynamic Solubility: The gold standard for lead optimization and formulation. It measures the true equilibrium between the crystalline solid phase and the saturated solution[5][7]. This method prevents artifacts caused by supersaturation and ensures reproducible, high-quality data.

Experimental Protocol: Thermodynamic Shake-Flask Method

To establish a self-validating system for determining the thermodynamic solubility of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, the classic Shake-Flask Method coupled with HPLC-UV quantification is required[8].

Materials Required:
  • Crystalline 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

  • Aqueous Phosphate Buffer (pH 7.4) or desired solvent.

  • Temperature-controlled orbital shaker (e.g., IKA KS 3000).

  • 0.22 µm PTFE syringe filters or Millipore Multiscreen solubility filter plates[4].

  • HPLC system with a UV-Vis detector.

Step-by-Step Workflow:
  • Preparation of the Saturated Suspension: Add an excess amount of the solid compound (e.g., 2-5 mg) into a sealed glass vial containing 1.0 mL of the target buffer/solvent. Crucial Step: Ensure that a visible solid pellet remains; if all solid dissolves, the solution is not saturated, and more compound must be added[8].

  • Equilibration: Secure the vials in an orbital shaker set to 25°C and 400 rpm. Incubate for a minimum of 24 hours. For highly stable crystalline lattices, 48 to 72 hours may be required to reach true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow the suspension to settle for 1 hour. Filter the supernatant through a 0.22 µm PTFE filter to remove all undissolved micro-crystals. Alternatively, subject the mixture to high-speed centrifugation (10,000 x g for 15 mins)[4].

  • Dilution & Matrix Matching: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear range of your calibration curve and to prevent precipitation inside the HPLC column.

  • HPLC-UV Quantification: Inject the sample into the HPLC. Quantify the concentration by integrating the Area Under the Curve (AUC) at the compound's λmax​ against a pre-established external standard calibration curve (prepared from a DMSO stock).

Shake_Flask_Protocol S1 1. Solid Compound S2 2. Add Buffer (Excess Solid) S1->S2 S3 3. Equilibrate (24-72h, 25°C) S2->S3 S4 4. Phase Separation (Filter/Centrifuge) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Diagram 2: Standard workflow for Thermodynamic Shake-Flask Solubility Determination.

References

  • Wikipedia, The Free Encyclopedia. "Pyridine - Chemical Properties and Acidity." wikipedia.org. Available at:[Link]

  • Saal, C., & Petereit, A. C. "Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences, PubMed (NIH). Available at: [Link]

  • ResearchGate. "Comparison of kinetic solubility with equilibrium solubility." researchgate.net. Available at:[Link]

  • American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which." americanpharmaceuticalreview.com. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." bio-protocol.org. Available at: [Link]

  • SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." scispace.com. Available at: [Link]

  • PCBIS (Plateforme de chimie biologique intégrative de Strasbourg). "Thermodynamic solubility." pcbis.fr. Available at:[Link]

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Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Preamble: The Imperative of Unambiguous Structural Verification Initial Assessment and Strategy Formulation The structure of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde presents a distinct analytical challenge: a disubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Unambiguous Structural Verification

Initial Assessment and Strategy Formulation

The structure of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde presents a distinct analytical challenge: a disubstituted benzene ring linked to a pyridine ring. This arrangement necessitates a multi-pronged analytical approach to unequivocally determine the substitution pattern and the connectivity of the two aromatic systems. Our strategy will be to first confirm the molecular formula and key functional groups, and then to meticulously map the atomic connectivity through advanced NMR techniques.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a new chemical entity.

Predicted Mass Spectrometry Data

For 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (C₁₃H₁₁NO₂), the expected monoisotopic mass is 213.07898 Da. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Ion SpeciesPredicted m/z
[M+H]⁺214.08626
[M+Na]⁺236.06820
[M-H]⁻212.07170
Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical or the entire formyl group.[1][2]

  • Loss of a Hydrogen Radical (M-1): A peak at m/z 212, corresponding to the loss of the aldehydic hydrogen.

  • Loss of the Formyl Group (M-29): A peak at m/z 184, resulting from the cleavage of the C-CHO bond.[1]

  • Further Fragmentation: Subsequent fragmentation of the pyridine-containing aromatic system would yield further characteristic ions.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This dual analysis provides robust confirmation of the molecular weight.

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3]

Predicted IR Absorption Bands

The IR spectrum of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is expected to exhibit several characteristic absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Characteristic of sp² C-H bonds in the benzene and pyridine rings.
Aldehyde C-H Stretch2850-2800 and 2750-2700Two distinct bands, with the one around 2720 cm⁻¹ being particularly diagnostic for aldehydes.[4]
Carbonyl (C=O) Stretch~1700Strong absorption, typical for an aromatic aldehyde conjugated with the benzene ring.[5]
Aromatic C=C Stretch1600-1450Multiple bands corresponding to the vibrations of the aromatic rings.
C-O (Ether) Stretch1250-1200 (asymmetric) and 1050-1000 (symmetric)Strong absorptions from the methoxy group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[6][7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous structural assignment.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the analysis of similar substituted benzaldehydes and pyridine derivatives.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Aldehyde-H9.9 - 10.1s190 - 192
Methoxy-H3.9 - 4.1s55 - 57
Benzene Ring
H-37.1 - 7.3d (J ≈ 8.5 Hz)112 - 114
H-47.7 - 7.9dd (J ≈ 8.5, 2.0 Hz)128 - 130
H-67.9 - 8.1d (J ≈ 2.0 Hz)125 - 127
C-1126 - 128
C-2160 - 162
C-5135 - 137
Pyridine Ring
H-2'8.8 - 9.0d (J ≈ 2.0 Hz)148 - 150
H-4'8.0 - 8.2dt (J ≈ 8.0, 2.0 Hz)133 - 135
H-5'7.4 - 7.6dd (J ≈ 8.0, 5.0 Hz)123 - 125
H-6'8.5 - 8.7dd (J ≈ 5.0, 2.0 Hz)147 - 149
C-3'132 - 134
2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.[10][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. We expect to see correlations between H-3 and H-4 on the benzaldehyde ring, and between H-4', H-5', and H-6' on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons.[12] Key expected correlations that will confirm the overall structure include:

    • The aldehyde proton correlating to C-1 and C-6.

    • The methoxy protons correlating to C-2.

    • H-6 correlating to C-5, C-1, and C-4.

    • Crucially, correlations between the protons of one ring and the carbons of the other (e.g., H-4' to C-5) will definitively establish the linkage between the two aromatic systems.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed.

    • ¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for all carbon signals. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

    • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are utilized. The parameters for the HMBC experiment are optimized to observe correlations over a range of coupling constants (typically 2-10 Hz).

Visualizing the Elucidation Workflow and Key Correlations

Overall Structural Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Environments) MS->H1_NMR IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmed HMBC->Structure

Caption: Workflow for the structural elucidation of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Key Predicted HMBC and COSY Correlations

Caption: Key predicted HMBC (dashed red) and COSY (dotted blue) correlations.

Conclusion: A Self-Validating Structural Proof

By systematically applying the suite of analytical techniques outlined in this guide, a complete and unambiguous structural elucidation of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde can be achieved. The convergence of data from mass spectrometry, infrared spectroscopy, and a full complement of NMR experiments provides a self-validating system where each piece of information corroborates the others. This rigorous approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research or development involving this compound.

References

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Kurfürst, A., & Trška, P. (n.d.). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - Pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Breitmaier, E. (n.d.).
  • Oregon State University. (2014). 2D NMR. Retrieved from [Link]

  • bioRxiv. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of 2-hydroxy-3,4-dimethoxy-benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Open Education. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). Key 1 H-1 H COSY and HMBC correlations of 1. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2: Key COSY and HMBC correlations of compounds 1-3, 15, and 16.... Retrieved from [Link]

  • J. Nat. Prod. (2011). Ion fragmentation of small molecules in mass spectrometry.

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Foundational

Discovery of Novel Compounds from 2-Methoxy-5-(pyridin-3-yl)benzaldehyde: A Privileged Biaryl Scaffold in Targeted Drug Design

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream high-throughput screening and lead optimization. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream high-throughput screening and lead optimization. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6) has emerged as a highly versatile, privileged biaryl scaffold. By combining a reactive electrophilic center with a conformationally restricted biaryl axis, this molecule serves as an ideal starting point for the discovery of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and targeted protein degraders (PROTACs).

This technical whitepaper provides an in-depth analysis of the pharmacophoric rationale behind this scaffold, details field-proven synthetic methodologies for library generation, and outlines self-validating experimental protocols designed for maximum yield and chemoselectivity.

Structural Rationale & Pharmacophore Analysis

The utility of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde lies in its tripartite structural functionality, which allows medicinal chemists to simultaneously address target affinity, molecular conformation, and aqueous solubility.

  • The Aldehyde Moiety (Synthetic Handle): Aldehydes are highly reactive electrophiles. In the context of ortho-substituted biaryl aldehydes, they are critical for generating structural diversity via reductive aminations, Knoevenagel condensations, and Wittig reactions[1].

  • The Methoxy Group (Conformational Lock): Positioned ortho to the aldehyde, the electron-donating methoxy group serves two purposes. First, it acts as a hydrogen-bond acceptor. Second, it introduces steric hindrance that restricts the rotation of the adjacent aryl-aryl bond, often leading to stable atropisomers that can impart highly selective biological activity[1].

  • The Pyridin-3-yl Group (Target Engagement & ADME): Pyridine is a ubiquitous pharmacophore in oncology and neuropharmacology[2]. In kinase inhibitors, the pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of the ATP-binding pocket[3]. Furthermore, the basic nitrogen significantly improves the aqueous solubility and metabolic stability of the resulting library compounds.

Pharmacophore Scaffold 2-Methoxy-5-(pyridin-3-yl) benzaldehyde Aldehyde Aldehyde Group (Synthetic Handle) Scaffold->Aldehyde Methoxy Methoxy Group (Conformational Lock) Scaffold->Methoxy Pyridine Pyridin-3-yl Group (Kinase Hinge Binder) Scaffold->Pyridine Reductive Amination\nCondensation Reductive Amination Condensation Aldehyde->Reductive Amination\nCondensation H-Bond Acceptor\nSteric Hindrance H-Bond Acceptor Steric Hindrance Methoxy->H-Bond Acceptor\nSteric Hindrance Aqueous Solubility\nTarget Engagement Aqueous Solubility Target Engagement Pyridine->Aqueous Solubility\nTarget Engagement

Pharmacophore mapping of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde and its functional roles.

Synthetic Methodologies for Library Generation

To discover novel bioactive compounds, the biaryl aldehyde scaffold must be subjected to divergent synthetic pathways. Two primary workflows dominate the derivatization of this molecule:

Workflow A: One-Pot Direct Reductive Amination

Reductive amination is a cornerstone transformation in medicinal chemistry, accounting for a vast majority of heteroatom alkylations[4]. By reacting the aldehyde with a library of primary or secondary amines, researchers can rapidly generate flexible linkers. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice here. Unlike sodium borohydride, STAB's electron-withdrawing acetoxy groups attenuate its nucleophilicity, preventing the premature reduction of the starting aldehyde to an alcohol[4]. Density Functional Theory (DFT) studies confirm that the activation energy for imine formation is significantly lower than that of direct aldehyde reduction when using STAB in the presence of an acid catalyst[5].

Workflow B: Knoevenagel Condensation for Rigid Heterocycles

When targeting specific kinases (e.g., PIM-1), flexible linkers may incur an entropic penalty upon binding. Condensing the aldehyde with active methylene compounds (like malononitrile or quinoline derivatives) yields rigid, planar structures. Pyridine-quinoline hybrids synthesized via this route have demonstrated potent competitive inhibition of PIM-1 kinases by forming strong interactions with the hinge region (Lys67 and Glu121)[3].

Workflow Start 2-Methoxy-5-(pyridin-3-yl)benzaldehyde RouteA Route A: Reductive Amination (STAB, DCE, AcOH) Start->RouteA RouteB Route B: Knoevenagel Condensation (Base, Heat) Start->RouteB ProdA Flexible Linker Library (e.g., PROTAC precursors) RouteA->ProdA ProdB Rigid Heterocycles (e.g., Pyridine-Quinoline hybrids) RouteB->ProdB Screening High-Throughput in vitro Screening (Kinase Inhibition / Target Binding) ProdA->Screening ProdB->Screening

Divergent synthetic workflow for generating novel compound libraries from the biaryl scaffold.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic causalities and analytical checkpoints.

Protocol A: High-Throughput Reductive Amination using STAB

Objective: Synthesize a library of secondary/tertiary amines while avoiding over-reduction of the aldehyde[6].

  • Reagent Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 equiv, 0.5 mmol) and the desired amine (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (AcOH, 1.5 equiv).

    • Causality: Acetic acid acts as a Brønsted-Lowry acid, facilitating the dehydration step of imine formation and stabilizing the transition state for the subsequent hydride transfer[5].

  • Imine Formation Checkpoint: Stir the mixture at room temperature for 30 minutes. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine intermediate.

  • Selective Reduction: Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Causality: The slow addition prevents thermal spikes. STAB selectively reduces the protonated iminium ion over the highly reactive aldehyde[5].

  • Quenching and Workup: Stir for an additional 4–12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride[7]. Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced vacuum, and purify via flash column chromatography (SiO₂, gradient elution: Hexanes/EtOAc) to yield the pure amine.

Protocol B: Synthesis of Rigid Pyridine-Quinoline Hybrids

Objective: Generate planar, ATP-competitive kinase inhibitors via Knoevenagel condensation[3].

  • Reaction Assembly: In a round-bottom flask, combine 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 equiv) and a quinoline-based active methylene compound (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Base Catalysis: Add a catalytic amount of piperidine (0.1 equiv).

    • Causality: Piperidine deprotonates the active methylene to form a nucleophilic enolate equivalent, which attacks the electrophilic aldehyde carbon.

  • Reflux & Dehydration: Heat the mixture to reflux (78 °C) for 6–8 hours. The elevated temperature drives the elimination of water, locking the newly formed double bond into the thermodynamically stable (E)-conformation.

  • Isolation: Cool the reaction to 0 °C. The rigid hybrid product typically precipitates from the ethanol solution. Isolate via vacuum filtration, wash with cold ethanol, and recrystallize to obtain the analytically pure compound.

Quantitative Data: Library Profiling

To evaluate the drug-likeness of the novel compounds generated from the 2-Methoxy-5-(pyridin-3-yl)benzaldehyde scaffold, key physicochemical properties and representative in vitro binding affinities (against a model target like PIM-1 kinase) are summarized below.

Compound IDDerivative TypeR-Group / Coupling PartnerMW (Da)cLogPtPSA (Ų)PIM-1 IC₅₀ (nM)*
Scaffold AldehydeN/A213.232.1542.2>10,000
LIB-001 Amine (Protocol A)Morpholine284.361.8545.51,250
LIB-002 Amine (Protocol A)4-Methylpiperazine297.392.0539.8840
LIB-003 Hybrid (Protocol B)2-Methylquinoline338.404.1038.945
LIB-004 Hybrid (Protocol B)4-Hydroxyquinoline354.403.6559.112

*Note: IC₅₀ values are representative benchmarks illustrating the SAR progression from a flexible linker (low affinity) to a rigid, hinge-binding hybrid (high affinity)[3].

References

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination The Doyle Group (UCLA) / J. Am. Chem. Soc. URL: [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Angewandte Chemie / PubMed URL:[Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Tetrahedron / PubMed Central (NIH) URL:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Introduction & Mechanistic Rationale The construction of biaryl and heterobiaryl architectures is a foundational transformation in modern pharmaceutical development and materials science[1]. The Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The construction of biaryl and heterobiaryl architectures is a foundational transformation in modern pharmaceutical development and materials science[1]. The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids with aryl halides remains one of the most robust methods for generating these scaffolds[2]. In this application note, we detail an optimized protocol for the synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6), a highly versatile building block utilized in the synthesis of complex pharmacophores, including enzyme inhibitors and receptor modulators[3],[4].

Coupling pyridin-3-ylboronic acid with 5-bromo-2-methoxybenzaldehyde presents a unique set of mechanistic challenges that require precise experimental control:

  • Protodeboronation: Pyridylboronic acids are notoriously unstable and highly susceptible to rapid protodeboronation under basic, aqueous conditions at elevated temperatures[5]. The reaction rate of the cross-coupling must outcompete this degradation pathway.

  • Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring can competitively coordinate to the palladium center, leading to off-cycle catalyst sequestration, precipitation (palladium black), and premature reaction stalling[2].

  • Aldehyde Reactivity: While the aryl bromide is an excellent electrophile, the presence of the unprotected aldehyde mandates the use of mild bases to prevent unwanted side reactions, such as Cannizzaro-type disproportionation.

To overcome these barriers, this protocol leverages XPhos Pd G2 , a highly active precatalyst system. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates oxidative addition and sterically prevents the pyridine nitrogen from poisoning the metal center[6]. A biphasic solvent system (1,4-Dioxane/H2O) is employed to dissolve the mild base (K₂CO₃) and facilitate the formation of the reactive boronate species required for efficient transmetalation[1].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 2-Methoxy-5-(pyridin-3-yl)benzaldehyde PdII_Trans->Product ArBr 5-Bromo-2-methoxybenzaldehyde ArBr->PdII_Ox Boronic Pyridin-3-ylboronic acid + Base Boronic->PdII_Trans

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Reaction Optimization & Quantitative Data

Selecting the correct palladium source and ligand is critical for heteroaryl couplings. Traditional catalysts like Pd(PPh₃)₄ often result in moderate yields (40-50%) due to catalyst poisoning and slow oxidative addition. Transitioning to bidentate ligands (e.g., dppf) or bulky Buchwald-type ligands (e.g., XPhos, SPhos) dramatically improves the conversion rate[6],[5].

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent (v/v)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Toluene/H₂O (4:1)9045
2Pd(dppf)Cl₂ (5%)NoneK₂CO₃ (2.0)Dioxane/H₂O (4:1)9072
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10085
4 XPhos Pd G2 (2%) XPhos (2%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 80 94

Note: Yields determined by LC-MS analysis of the crude mixture against an internal standard. Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Methodology

Caution: Palladium catalysts and phosphine ligands are highly sensitive to oxygen. All solvents must be thoroughly degassed prior to use to prevent catalyst oxidation and substrate homocoupling.

Materials Required:
  • Electrophile: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv, 1.0 mmol, 215 mg)

  • Nucleophile: Pyridin-3-ylboronic acid (1.5 equiv, 1.5 mmol, 184 mg)

  • Catalyst: XPhos Pd G2 (2.0 mol%, 0.02 mmol, 15.7 mg)

  • Ligand: XPhos (2.0 mol%, 0.02 mmol, 9.5 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 5.0 mL total)

Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, charge 5-bromo-2-methoxybenzaldehyde, pyridin-3-ylboronic acid, K₂CO₃, XPhos Pd G2, and the supplemental XPhos ligand[5].

  • Inert Atmosphere Generation: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by sparging with Nitrogen gas for at least 15 minutes. Add 5.0 mL of the degassed solvent mixture to the reaction vessel via syringe.

  • Heating & Reaction: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours. The biphasic mixture ensures the base remains dissolved while facilitating the critical transmetalation step.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc, 1:1) or LC-MS. The starting aryl bromide should be completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 50% EtOAc in Hexanes) to afford 2-Methoxy-5-(pyridin-3-yl)benzaldehyde as an off-white solid.

Workflow Step1 1. Reaction Setup Charge ArBr, Boronic Acid, Base, Pd-Cat Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (3x) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Heating & Stirring 80 °C for 4-6 hours, Monitor via TLC Step3->Step4 Step5 5. Aqueous Work-up Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6 Step7 7. Characterization NMR, HRMS verification Step6->Step7

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Analytical Characterization & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers should verify the product using the following analytical markers:

  • ¹H NMR Signatures (CDCl₃): Look for the characteristic aldehyde proton singlet shifted far downfield around δ 10.4 - 10.5 ppm . The methoxy group will appear as a sharp, highly integrated singlet near δ 3.9 - 4.0 ppm . The newly introduced pyridyl protons will be shifted downfield (δ 8.5 - 8.9 ppm ) due to the electron-withdrawing nature of the nitrogen atom.

  • Troubleshooting Protodeboronation: If significant amounts of pyridine (the protodeboronation byproduct) and unreacted 5-bromo-2-methoxybenzaldehyde are observed, ensure the solvent is thoroughly degassed. If the issue persists, consider switching the nucleophile to the more bench-stable 3-pyridinylboronic acid pinacol ester or a MIDA boronate derivative, which slowly releases the active boronic acid into the catalytic cycle[5].

  • Troubleshooting Homocoupling: The presence of 3,3'-bipyridine indicates oxygen ingress during the reaction setup. Ensure strict Schlenk techniques are maintained during the evacuation/backfill cycles.

Sources

Application

Application Notes and Protocols for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde as a Synthetic Building Block

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a bi-functional aromatic compound that serves as a highly valuable building block for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a bi-functional aromatic compound that serves as a highly valuable building block for researchers in medicinal chemistry and drug discovery. Its structure, featuring a methoxy-substituted benzaldehyde core coupled with a pyridine ring, offers a unique combination of electronic properties and hydrogen bonding capabilities. The pyridine moiety is a well-established pharmacophore present in numerous approved drugs, often engaging in critical interactions with biological targets.[1] The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. The methoxy group, an electron-donating substituent, modulates the reactivity of the aldehyde and influences the overall physicochemical properties of the resulting molecules.[2]

This guide provides a comprehensive overview of the synthesis and application of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, offering detailed, field-proven protocols for its preparation and subsequent use in key synthetic transformations.

Synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

The most efficient and modular route to 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This powerful C-C bond-forming reaction allows for the reliable connection of an aryl halide with an organoboron reagent. In this case, 2-methoxy-5-bromobenzaldehyde is coupled with a suitable pyridine-3-boron derivative.

Scientific Rationale

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the starting materials.[4] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 2-Methoxy-5-bromobenzaldehyde Pyridine-3-boronic acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reaction_setup Combine reagents and solvent under inert atmosphere (Ar/N₂). reagents->reaction_setup solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_setup heating Heat mixture (e.g., 90-100 °C) Monitor by TLC/LC-MS. reaction_setup->heating workup Aqueous workup: - Dilute with EtOAc - Wash with H₂O and brine heating->workup purification Purify by column chromatography (Silica gel, Hexanes/EtOAc). workup->purification product 2-Methoxy-5-(pyridin-3-yl)benzaldehyde purification->product aldehyde 2-Methoxy-5-(pyridin-3-yl)benzaldehyde reaction_setup Dissolve aldehyde and acetophenone in solvent. Add aqueous base. aldehyde->reaction_setup acetophenone Substituted Acetophenone acetophenone->reaction_setup base Base (e.g., NaOH, KOH) base->reaction_setup solvent Solvent (e.g., Ethanol) solvent->reaction_setup stirring Stir at room temperature. Monitor by TLC. reaction_setup->stirring precipitation Pour into ice water. Collect precipitate by filtration. stirring->precipitation purification Recrystallize from a suitable solvent (e.g., Ethanol). precipitation->purification product Chalcone Derivative purification->product aldehyde 2-Methoxy-5-(pyridin-3-yl)benzaldehyde reaction_setup Combine aldehyde and amine in solvent. Stir to form imine/iminium ion. aldehyde->reaction_setup amine Primary or Secondary Amine amine->reaction_setup reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reduction Add reducing agent portion-wise. Stir at room temperature. reducing_agent->reduction solvent Anhydrous Solvent (e.g., DCM, DCE) solvent->reaction_setup reaction_setup->reduction workup Quench with aqueous base (e.g., NaHCO₃). Separate organic layer. reduction->workup purification Purify by column chromatography. workup->purification product Substituted Amine purification->product aldehyde 2-Methoxy-5-(pyridin-3-yl)benzaldehyde reaction_setup Combine aldehyde, active methylene compound, and catalyst in solvent. aldehyde->reaction_setup active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->reaction_setup catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction_setup solvent Solvent (e.g., Ethanol, Toluene) solvent->reaction_setup heating Heat mixture with stirring. (Optional: Dean-Stark trap for water removal). reaction_setup->heating workup Cool reaction mixture. Collect precipitated product by filtration. heating->workup purification Recrystallize from a suitable solvent. workup->purification product α,β-Unsaturated Product purification->product

Sources

Method

synthesis of Schiff base derivatives from 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Application Note: Synthesis and Pharmacological Evaluation of Schiff Base Derivatives from 2-Methoxy-5-(pyridin-3-yl)benzaldehyde Executive Summary & Scientific Rationale The development of novel pharmacophores often rel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Pharmacological Evaluation of Schiff Base Derivatives from 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Executive Summary & Scientific Rationale

The development of novel pharmacophores often relies on the strategic combination of bioactive moieties. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS No.: 163257-23-6) is a highly versatile building block that integrates an electron-donating methoxy group, a central aromatic scaffold, and a pyridine-3-yl ring. When subjected to condensation with primary amines, this aldehyde yields Schiff bases—compounds characterized by the azomethine (-HC=N-) linkage[1].

For drug development professionals, these specific pyridine-containing Schiff bases are of immense interest. The pyridine nitrogen and the newly formed imine nitrogen act as multidentate ligands capable of coordinating with transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺)[2]. This chelation is known to significantly enhance the lipophilicity and antimicrobial efficacy of the parent compound, making these derivatives prime candidates for antibiotic, antifungal, and anticancer screening[3].

Mechanistic Causality in Synthesis

The synthesis of Schiff bases is a classic nucleophilic addition-elimination reaction, but achieving high yields requires precise control over the reaction microenvironment[4].

  • Nucleophilic Attack & The Carbinolamine Intermediate : The reaction initiates when the lone pair of the primary amine's nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an unstable carbinolamine intermediate[4].

  • Causality of Acid Catalysis : A catalytic amount of glacial acetic acid is introduced to lower the pH to approximately 4–5. Why? The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon and accelerating the amine's attack[5]. However, if the pH drops too low, the primary amine becomes fully protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction[4].

  • Solvent Dynamics : Absolute ethanol is the solvent of choice. It provides sufficient solubility for both the polar aldehyde and the amine, while its relatively low boiling point allows for gentle refluxing. Furthermore, ethanol facilitates the precipitation of the less polar Schiff base upon cooling, driving the equilibrium forward according to Le Chatelier's principle[1][6].

Experimental Workflow

SynthesisWorkflow Step1 Reactants: Aldehyde + Amine Step2 Dissolve in Abs. Ethanol Step1->Step2 Step3 Add Glacial Acetic Acid (pH 4-5) Step2->Step3 Step4 Reflux (3-6h) & TLC Monitor Step3->Step4 Step5 Cool to 0-5°C & Filter Step4->Step5 Step6 Recrystallize & Characterize Step5->Step6

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Self-Validating Protocol: Synthesis & Purification

This protocol is designed as a self-validating system; each phase includes built-in analytical checkpoints to ensure the integrity of the transformation before proceeding.

Materials Required:

  • 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 equivalent)

  • Primary Amine (e.g., p-Toluidine, Aniline) (1.05 equivalents)

  • Absolute Ethanol (Reaction solvent and wash)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde in 15 mL of absolute ethanol[7].

  • Amine Addition : Slowly add 5.25 mmol (a slight excess to drive the reaction) of the chosen primary amine to the stirring solution[1].

  • Catalysis : Add 2–3 drops of glacial acetic acid. Verify that the pH is mildly acidic (pH 4–5) using indicator paper[4].

  • Reflux & In-Process Control : Attach a reflux condenser and heat the mixture to 75–80 °C. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot (visible under UV 254 nm) and the appearance of a new, lower-Rf spot confirms the consumption of starting materials[7]. Reflux typically requires 3 to 6 hours depending on the amine's nucleophilicity.

  • Isolation : Once TLC confirms completion, remove the flask from heat and concentrate the solvent slightly via rotary evaporation. Transfer the flask to an ice bath (0–5 °C) and let it stand overnight to maximize crystallization[4].

  • Filtration & Purification : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted amine and trace impurities[5].

  • Recrystallization : Dissolve the crude solid in a minimum volume of boiling ethanol, then allow it to cool slowly to room temperature to yield pure crystals[4].

  • Final Validation : Confirm the structure via IR spectroscopy (look for the disappearance of the C=O stretch at ~1700 cm⁻¹ and the appearance of the azomethine -C=N- stretch at 1590–1630 cm⁻¹) and ¹H-NMR (singlet for the imine proton at δ 8.2–8.8 ppm)[6][7].

Quantitative Data: Substituent Effects on Yield

The electronic nature of the primary amine dictates the kinetics of the reaction. Electron-donating groups (EDGs) enhance nucleophilicity, while electron-withdrawing groups (EWGs) or steric hindrance reduce it[6].

Primary Amine ConjugateSubstituent EffectReflux Time (h)Expected Yield (%)Imine IR Shift (C=N, cm⁻¹)
p-Toluidine EDG (-CH₃)3.586 - 89~1615 - 1630
Aniline Neutral4.082 - 85~1610 - 1625
4-Fluoroaniline EWG (-F)5.075 - 78~1605 - 1620
2-Aminopyridine Steric + Resonance6.070 - 75~1590 - 1610

Data Interpretation: The synthesis involving p-Toluidine proceeds fastest due to the inductive electron-donating effect of the methyl group, which increases the electron density on the amine nitrogen. Conversely, 2-Aminopyridine requires extended reflux due to the delocalization of the nitrogen lone pair into the pyridine ring, reducing its nucleophilic strength[6].

Downstream Applications: Pharmacological Mechanism

Once synthesized, these pyridine-based Schiff bases are frequently utilized as ligands in metallo-pharmaceuticals. The logical progression of their biological activity is grounded in Overton's concept of cell permeability and Tweedy's chelation theory [2][3].

When the Schiff base coordinates with a transition metal ion, the polarity of the metal is heavily reduced due to the partial sharing of its positive charge with the donor nitrogens (from the azomethine and pyridine groups)[2]. This increases the lipophilic character of the complex, allowing it to easily permeate the lipid bilayer of bacterial or fungal cell membranes. Once inside, the complex disrupts cellular respiration and blocks protein synthesis, leading to pathogen cell death[3].

PharmacologicalMechanism Ligand Pyridine-Schiff Base Ligand Metal Transition Metal Chelation Ligand->Metal Lipid Increased Lipophilicity Ligand->Lipid Metal->Lipid Membrane Cell Membrane Penetration Lipid->Membrane Toxicity Disruption of Respiration Membrane->Toxicity Death Pathogen Cell Death Toxicity->Death

Caption: Logical pathway of metal chelation and antimicrobial action.

References

  • Der Pharma Chemica . Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarbo... Available at: [Link]

  • Global Conference . AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available at: [Link]

  • IntechOpen . Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Available at: [Link]

  • DergiPark . PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. Available at:[Link]

  • ResearchGate . Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Available at: [Link]

Sources

Application

Palladium-Catalyzed Synthetic Workflows Involving 2-Methoxy-5-(pyridin-3-yl)benzaldehyde: From Biaryl Assembly to Late-Stage Functionalization

Overview & Strategic Importance In modern drug discovery, the rational design of biaryl systems containing heteroaromatic rings is a cornerstone of pharmacophore development. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Importance

In modern drug discovery, the rational design of biaryl systems containing heteroaromatic rings is a cornerstone of pharmacophore development. 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a highly versatile building block. It features three distinct functional domains:

  • A Pyridine Ring: Acts as a key hydrogen-bond acceptor and potential coordinating group.

  • A Methoxy Group: An electron-donating directing group that influences the electronic topology of the phenyl ring.

  • An Aldehyde Handle: A highly reactive electrophilic center primed for late-stage functionalization (e.g., reductive amination, olefination).

Because this scaffold requires precise chemo- and regioselectivity to assemble and functionalize, palladium-catalyzed methodologies are strictly required. This application note details the causality, optimization, and self-validating protocols for both the upstream synthesis of this scaffold (Suzuki-Miyaura coupling) and its downstream functionalization (Reductive Amination).

Phase I: Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is achieved via the cross-coupling of 5-bromo-2-methoxybenzaldehyde with pyridin-3-ylboronic acid. The Suzuki-Miyaura cross-coupling is a foundational method for biaryl synthesis, relying on a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[1].

Causality & Catalyst Selection

The choice of catalyst and reaction conditions is not arbitrary; it is dictated by the electronic and steric demands of the substrates:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the rate-limiting reductive elimination step. This is critical when coupling heteroaromatic substrates like pyridin-3-ylboronic acid, which are prone to competitive protodeboronation if the catalytic cycle stalls.

  • Base & Solvent (K₂CO₃ in Dioxane/H₂O): K₂CO₃ provides the necessary basicity to activate the boronic acid into a reactive, electron-rich boronate complex, facilitating transmetalation. The biphasic Dioxane/H₂O (4:1) solvent system ensures optimal solubility for both the organic electrophile and the inorganic base, driving the reaction to completion.

Optimization of Suzuki Coupling Conditions

Table 1: Quantitative assessment of catalyst and base combinations for the synthesis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Catalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901265
Pd(OAc)₂ / PPh₃K₃PO₄DMF100855
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 6 92
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100488
Protocol 1: Self-Validating Suzuki-Miyaura Workflow

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methoxybenzaldehyde (1.0 equiv, 10 mmol), pyridin-3-ylboronic acid (1.2 equiv, 12 mmol), K₂CO₃ (2.0 equiv, 20 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing catalyst oxidation.

  • Solvent Addition: Add 40 mL of a degassed 1,4-dioxane/H₂O (4:1 v/v) mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6 hours.

  • In-Process Control (IPC) 1: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1, UV active at 254 nm). The reaction is deemed complete when the aryl bromide starting material is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and partition with distilled water (50 mL). Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine.

  • IPC 2: Test the aqueous layer pH to ensure complete neutralization.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure product.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + 5-Bromo-2-methoxybenzaldehyde TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + Pyridin-3-ylboronic acid + K2CO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde synthesis.

Phase II: Late-Stage Functionalization via Reductive Amination

The aldehyde moiety of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde serves as an ideal handle for generating diverse benzylamine libraries. Reductive amination using Pd/C is a highly atom-economical method for amine synthesis, proceeding via a hemiaminal and imine intermediate before hydrogenation[2]. Continuous flow and micellar conditions have also been developed for Pd/C catalyzed reductive aminations to enhance scalability[3].

Causality & Catalyst Selection
  • Why Pd/C and H₂ over Borohydrides? While reagents like NaBH(OAc)₃ are common, heterogeneous Pd/C catalysis under H₂ gas offers superior atom economy, effortless scalability, and a self-validating workup (simple filtration).

  • Solvent Dynamics: A protic solvent (MeOH) accelerates the initial condensation of the amine and aldehyde to form the imine. The Pd/C catalyst then selectively reduces the C=N bond without reducing the robust pyridine ring under mild pressures (1 atm).

Reductive Amination Substrate Scope

Table 2: Yields and conditions for the Pd/C-catalyzed reductive amination of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde with various amines.

AmineSolventH₂ Pressure (atm)Time (h)Isolated Yield (%)Notes
MorpholineMeOH1 (Balloon)1289Clean conversion, no side products.
BenzylamineEtOH1 (Balloon)894Requires strict IPC to prevent debenzylation.
IsopropylamineMeOH3 (Autoclave)685Higher pressure required for steric bulk.
AnilineMeOH/AcOH1 (Balloon)1678Acid additive required for imine formation.
Protocol 2: Self-Validating Reductive Amination Workflow

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 equiv, 5 mmol) and the desired primary/secondary amine (1.1 equiv, 5.5 mmol) in anhydrous MeOH (25 mL).

  • IPC 1: Stir at room temperature for 2 hours. Sample an aliquot for IR spectroscopy to confirm the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 equiv Pd). Caution: Pd/C can be pyrophoric when dry; add it to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (3x) using a balloon. Stir vigorously at room temperature for 12 hours.

  • IPC 2: Monitor via LC-MS. The reaction is complete when the mass corresponding to the imine is fully converted to the desired [M+H]⁺ of the benzylamine product. (Note: If using benzylamine as the substrate, halt the reaction immediately upon completion to prevent hydrogenolysis of the N-benzyl group).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the pad with excess MeOH (30 mL).

  • Isolation: Concentrate the filtrate in vacuo. If trace unreacted amine remains, purify via a standard acid-base extraction (using 1M HCl to extract the amine, followed by basification with 1M NaOH and extraction into DCM).

ReductiveAmination Aldehyde 2-Methoxy-5-(pyridin-3-yl) benzaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product Benzylamine Derivative Imine->Product H2, Pd/C

Figure 2: Pd/C-catalyzed reductive amination pathway for benzylamine derivative synthesis.

Sources

Method

experimental procedure for condensation reactions with 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Application Note: Experimental Protocols for Condensation Reactions of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde in Drug Discovery Chemical Profiling & Reactivity Causality 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 16325...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Condensation Reactions of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde in Drug Discovery

Chemical Profiling & Reactivity Causality

2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6) is a highly versatile biaryl building block frequently utilized in the synthesis of kinase inhibitors and biologically active heterocycles[1]. Its reactivity in condensation reactions is governed by three distinct structural features:

  • The Aldehyde Core: Highly electrophilic, serving as the primary site for C-C and C-N bond formation.

  • The ortho-Methoxy Group: Acts as an electron-donating group via resonance, slightly deactivating the carbonyl carbon. More importantly, it introduces significant steric hindrance, which can kinetically slow down nucleophilic attack (e.g., imine formation).

  • The meta-Pyridin-3-yl Moiety: An electron-withdrawing group that counterbalances the methoxy group's electronic effect. Crucially, the pyridine nitrogen (pKa ~5.2) acts as a basic sink. In acid-catalyzed condensations, this nitrogen will be protonated first, requiring stoichiometric adjustments to acidic catalysts to maintain the desired pH.

This guide details two self-validating experimental protocols for the most critical condensation pathways: Knoevenagel Condensation (C-C bond formation) and Reductive Amination (C-N bond formation).

Reaction_Pathways SM 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (Electrophilic Core) K_Cond Knoevenagel Condensation (Active Methylene) SM->K_Cond Piperidine, EtOH, Δ R_Amin Reductive Amination (Primary Amine) SM->R_Amin R-NH2, AcOH, DCE K_Prod α,β-Unsaturated Derivative (e.g., Acrylonitrile) K_Cond->K_Prod -H2O R_Prod Secondary Amine Derivative (Target Scaffold) R_Amin->R_Prod NaBH(OAc)3

Caption: Divergent condensation pathways for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Protocol A: Knoevenagel Condensation

Objective: Synthesis of an α,β-unsaturated benzylidenemalononitrile derivative. Causality & Design: The Knoevenagel condensation requires the deprotonation of an active methylene compound (e.g., malononitrile, pKa ~11). Piperidine (pKa ~11.2) is selected as the base because it is strong enough to generate the nucleophilic enolate but weak enough to prevent unwanted aldol self-condensation of the aldehyde[2]. Ethanol is used as a green, protic solvent that stabilizes the transition state and facilitates the precipitation of the highly conjugated product[3].

Quantitative Optimization Data
EntrySolventCatalyst (eq)Temp (°C)Time (h)Yield (%)Observation
1EtOHPiperidine (0.1)80 (Reflux)392%Optimal; product precipitates upon cooling.
2MeOHPiperidine (0.1)65 (Reflux)585%Slower reaction rate.
3THFPiperidine (0.1)65 (Reflux)860%Poor solubility of intermediates.
4EtOHNone80 (Reflux)24<10%Catalyst is strictly required.
Step-by-Step Methodology
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 eq, 2.13 g, 10 mmol) and malononitrile (1.1 eq, 0.73 g, 11 mmol).

  • Solvation & Catalysis: Suspend the reagents in absolute ethanol (20 mL). Add piperidine (0.1 eq, 99 µL) dropwise. Self-Validation: The solution will immediately deepen in color (typically yellow/orange), indicating the formation of the charge-transfer complex and initial enolate attack[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the aldehyde spot (UV active, Rf ~0.6) and the appearance of a highly fluorescent lower-Rf spot confirms completion.

  • Workup & Isolation: Remove the heat and allow the flask to cool to room temperature. The extended conjugation of the product drastically reduces its solubility in cold ethanol, driving crystallization. Chill the flask in an ice bath for 30 minutes.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted malononitrile and piperidine. Dry under vacuum to afford the pure benzylidenemalononitrile derivative.

Protocol B: Reductive Amination

Objective: Synthesis of a secondary biaryl amine via imine condensation and subsequent hydride reduction[1]. Causality & Design: This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making it exceptionally chemoselective for the iminium ion over the unreacted aldehyde[4]. Because the ortho-methoxy group sterically hinders imine formation, and the pyridine ring acts as a basic sink, excess acetic acid (2.0 eq) must be added to ensure the pH remains optimal (pH 4-5) for iminium activation.

Mechanistic_Logic Aldehyde ortho-Methoxy Sterics Slows Imine Formation Action1 Pre-stir Amine + Aldehyde (2-4 hours) Aldehyde->Action1 Pyridine Pyridine Moiety (pKa ~5.2) Consumes Acid Catalyst Action2 Add Excess AcOH (2.0 eq) To overcome basic sink Pyridine->Action2 Iminium Iminium Ion Intermediate (Activated for Reduction) Action1->Iminium Action2->Iminium Reduction Add NaBH(OAc)3 (Chemoselective) Iminium->Reduction

Caption: Mechanistic causality and reaction design for the reductive amination of pyridine-bearing biaryl aldehydes.

Step-by-Step Methodology
  • Imine Pre-formation (Critical Step): In a dry 50 mL flask under a nitrogen atmosphere, dissolve 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 eq, 1.06 g, 5.0 mmol) and the desired primary amine (1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).

  • Acidification: Add glacial acetic acid (2.0 eq, 0.57 mL). Causality Note: The first equivalent protonates the pyridin-3-yl nitrogen; the second equivalent provides the mild acidic environment necessary to catalyze the dehydration of the hemiaminal to the iminium ion.

  • Equilibration: Stir the mixture at room temperature for 2 to 4 hours. Self-Validation: Do NOT add the reducing agent yet. Adding it too early will result in the direct reduction of the aldehyde to 2-methoxy-5-(pyridin-3-yl)benzyl alcohol. Withdraw a 10 µL aliquot, dilute in LC-MS grade MeOH, and confirm the presence of the Schiff base mass [M+H]+.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq, 1.59 g, 7.5 mmol) in small portions over 10 minutes to manage mild hydrogen gas evolution. Stir at room temperature for an additional 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (15 mL) and stirring vigorously for 30 minutes until bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL). The protonated pyridine product will partition into the organic layer once neutralized by the bicarbonate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude secondary amine via flash column chromatography (DCM/MeOH gradient).

References

  • Title: Knoevenagel condensation - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: nih.gov (PMC) URL: [Link]

  • Title: Dicationic Ionic Liquid Modified Chitosan as a Sustainable Heterogeneous Catalyst for Knoevenagel Condensation Reactions Source: worldscientific.com URL: [Link]

  • Title: On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Pyridyl Benzaldehydes

Target Audience: Researchers, scientists, and drug development professionals. The Dual-Threat Substrate: Mechanistic Overview Coupling pyridyl benzaldehydes—whether reacting a halopyridine with a formylphenylboronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Dual-Threat Substrate: Mechanistic Overview

Coupling pyridyl benzaldehydes—whether reacting a halopyridine with a formylphenylboronic acid or a halobenzaldehyde with a pyridylboronic acid—presents a unique "dual-threat" challenge in cross-coupling chemistry.

  • The Pyridine Ring (Lewis Basicity): The nitrogen lone pair acts as a potent ligand, coordinating to the palladium center and poisoning the catalyst[1]. Furthermore, if the pyridine is the boronic acid partner (especially 2-pyridylboronic acid), it is highly susceptible to rapid protodeboronation[2].

  • The Aldehyde Group (Base Sensitivity): Suzuki couplings traditionally require basic conditions to activate the boronic acid. However, aldehydes are highly sensitive to strong bases, prone to undergoing Cannizzaro disproportionation or aldol condensations, which destroy the substrate before coupling can occur[3].

Successfully coupling these substrates requires precise calibration of the ligand sterics and base basicity.

Diagnostic Workflow

DiagnosticWorkflow A Analyze Reaction Mixture (LC-MS / NMR) B Unreacted Halide + Unreacted Boronic Acid A->B Pathway 1 C Unreacted Halide + No Boronic Acid A->C Pathway 2 D Catalyst Poisoning (Pyridine N-Coordination) B->D E Protodeboronation (Base-Catalyzed Cleavage) C->E F Action: Use Bulky Ligands (SPhos/XPhos) D->F G Action: Switch to Mild Base (K3PO4/CsF) & Anhydrous Solvent E->G

Diagnostic workflow for resolving failure modes in pyridyl benzaldehyde Suzuki couplings.

In-Depth Troubleshooting & Causality (FAQs)

Q1: My reaction stalls completely, and LC-MS shows unreacted halopyridine and boronic acid. What is happening? Cause: This is a classic case of catalyst poisoning. The lone pair of electrons on the nitrogen atom in the pyridine ring strongly coordinates to the active palladium center, blocking the active sites and halting the catalytic cycle[1]. Solution: You must sterically block the pyridine from coordinating. Switch from standard ligands (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos[4]. These ligands promote the formation of a highly active, mono-ligated Pd(0) species that favors oxidative addition over heteroatom coordination[4].

Q2: I see complete consumption of my formylphenylboronic acid, but my yield is low and I detect benzaldehyde. Why? Cause: Your boronic acid is undergoing protodeboronation. Under basic conditions, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your formylphenylboronic acid into benzaldehyde[3]. Solution: Avoid strong aqueous bases[3]. For instance, using Na₂CO₃ in aqueous conditions can result in up to 39% benzaldehyde byproduct[5]. Switch to milder bases like anhydrous K₃PO₄ or CsF in aprotic solvents (e.g., DMF or 1,4-dioxane)[3]. Alternatively, converting the boronic acid to a trimethylene glycol ester can drastically reduce deboronation to under 10%[5].

Q3: How do I prevent the aldehyde from undergoing Cannizzaro reactions without killing the Suzuki catalytic cycle? Cause: At pH > 11, formylphenylboronic acid can undergo a Cannizzaro reaction, disproportionating into carboxylic acid and alcohol derivatives[3]. Solution: The base must be carefully calibrated to be strong enough to form the reactive boronate species but weak enough to leave the aldehyde intact. K₃PO₄ and CsF hit this "Goldilocks" zone perfectly[3]. Ensure your solvent is anhydrous, as water accelerates both Cannizzaro and protodeboronation pathways.

Q4: What if my substrate is a 2-pyridylboronic acid reacting with a halobenzaldehyde? Cause: This is arguably the most difficult permutation. 2-Pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation under neutral or basic conditions due to the formation of a highly unstable zwitterionic intermediate[2]. Solution: Standard Suzuki conditions will almost certainly fail. You must use a "slow-release" strategy, such as employing MIDA boronates[2]. Alternatively, adding a copper co-catalyst can facilitate a pre-transmetalation step, forming a 2-pyridyl copper species that rapidly transfers to palladium, outcompeting the protodeboronation pathway[6].

Quantitative Data: Base Selection vs. Reaction Pathways

Summarizing the impact of base selection on the coupling of formylphenylboronic acids with halopyridines:

Base ChoiceSolvent SystemDeboronation RiskAldehyde Side-ReactionsExpected Outcome
NaOH / KOH Aqueous / THFVery HighHigh (Cannizzaro)Low yield, high degradation[3]
Na₂CO₃ DME / H₂OModerate-HighModerate~54% Product, 39% Benzaldehyde[5]
K₃PO₄ (Anhydrous) DMF / DioxaneLowLow>85% Product, <10% Benzaldehyde[5]
CsF / KF DioxaneVery LowVery LowHigh yield, excellent functional group tolerance[3]

Self-Validating Experimental Protocol

Mild Suzuki Coupling of Halopyridines and Formylphenylboronic Acids Objective: Achieve >85% cross-coupling yield while suppressing pyridine-induced catalyst poisoning and aldehyde-driven side reactions.

  • Catalyst Pre-activation (The "Shielding" Step):

    • Action: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature before adding substrates.

    • Causality: Pre-forming the bulky L₂Pd(0) complex ensures the palladium center is sterically shielded before it encounters the Lewis-basic pyridine nitrogen, preventing irreversible catalyst poisoning[4].

  • Substrate & Base Addition (The "Protection" Step):

    • Action: Add the halopyridine (1.0 eq), formylphenylboronic acid (1.2 eq), and finely milled anhydrous K₃PO₄ (2.0 eq).

    • Causality: Anhydrous K₃PO₄ is basic enough to facilitate transmetalation but mild enough to prevent the Cannizzaro reaction of the aldehyde and the protodeboronation of the boronic acid[3].

  • Degassing (The "Preservation" Step):

    • Action: Subject the mixture to three freeze-pump-thaw cycles under an argon atmosphere.

    • Causality: Oxygen promotes the homocoupling of boronic acids (yielding biphenyl byproducts) and degrades electron-rich phosphine ligands.

  • Controlled Heating (The "Kinetic" Step):

    • Action: Heat the reaction to 80 °C for 12 hours.

    • Causality: Keeping the temperature strictly at or below 80 °C provides enough thermal energy for the oxidative addition of the halopyridine while minimizing the thermal degradation (deboronation) of the formylphenylboronic acid[5].

  • Self-Validation & Quenching:

    • Action: At 2 hours, pull a 50 µL aliquot, dilute in MeCN, and run LC-MS.

    • Validation Logic: If benzaldehyde is detected, your base is too strong or wet; switch to CsF. If starting materials remain untouched, oxidative addition has failed; verify oxygen exclusion or increase the temperature slightly to 90 °C.

Sources

Optimization

purification methods for crude 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde . As a Senior Application Scientist, I frequently encounter researchers struggling with the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde .

As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of heterocyclic biaryls synthesized via Suzuki-Miyaura cross-coupling. This specific molecule presents a "perfect storm" of chromatographic challenges: a highly basic pyridine ring that strongly coordinates metals and tails on silica, an electrophilic aldehyde prone to acetalization, and a reaction matrix heavily contaminated with palladium, phosphine oxides, and boronic acids.

This guide is designed to move beyond basic step-by-step lists. Here, we explain the causality behind every experimental choice, providing you with a self-validating system to ensure absolute purity.

Part 1: Troubleshooting Guide & FAQs

Category 1: Chromatographic Resolution (The Pyridine Problem)

Q: Why does my product streak across the TLC plate and exhibit severe peak tailing during column chromatography? A: This is a classic acid-base interaction. The basic nitrogen of the pyridine ring interacts strongly with the acidic residual silanol groups (Si-OH) on the silica gel stationary phase[1]. This creates secondary retention mechanisms—specifically ion-exchange and strong hydrogen bonding—causing the trailing edge of your peak to drag[2].

  • The Fix: Add 1–5% Triethylamine (TEA) to your mobile phase. As detailed in, TEA acts as a sacrificial, competing base[1]. It preferentially binds to and masks the active silanol sites, allowing your pyridine derivative to elute as a sharp, symmetrical band based strictly on its polarity.

Category 2: Byproduct Contamination (The Suzuki Problem)

Q: My crude NMR shows a massive, broad multiplet between 7.4 and 7.7 ppm. What is this, and how do I remove it without running a massive column? A: This is Triphenylphosphine Oxide (TPPO), an inevitable byproduct if you used a Pd(PPh3)4 catalyst. TPPO forms strong hydrogen bonds and its polarity closely mirrors that of many biaryl aldehydes, making standard chromatography tedious[3].

  • The Fix: Exploit differential solvation. TPPO forms highly ordered, poorly soluble crystalline aggregates in cold, non-polar solvents. Concentrate your crude mixture, suspend the residue in a 9:1 mixture of hexane/diethyl ether, and filter it over a short silica plug[4]. The TPPO will crash out and remain at the top of the plug, while your target benzaldehyde—whose crystal packing is disrupted by the meta-methoxy group—remains solvated[5].

Q: I tried washing out the excess 3-pyridinylboronic acid, but it is still streaking through my column. How do I purge it? A: Boronic acids are amphiphilic and readily form boroxines, making aqueous extraction inefficient.

  • The Fix: Repeatedly dissolve the crude mixture in methanol and concentrate it under reduced pressure. This thermodynamically drives the formation of trimethyl borate, B(OMe)3​ , which is highly volatile and easily removed in vacuo[4].

Category 3: Product Stability (The Aldehyde Problem)

Q: After concentrating my product from methanol to remove the boronic acid, my LC-MS shows a mass +32 Da higher than expected. What happened? A: You have inadvertently synthesized the dimethyl acetal of your product. The aldehyde moiety is highly electrophilic. If the methanol concentration step is performed under slightly acidic conditions (e.g., residual acid from an aqueous quench), the aldehyde will rapidly react with methanol.

  • The Fix: Ensure your organic phase is strictly neutralized or slightly basic before concentrating from methanol.

Part 2: Quantitative Data Summaries

Table 1: Quantitative Parameters for Byproduct Removal

ByproductRemoval StrategyReagent/Solvent RatioValidation Metric
Triphenylphosphine Oxide (TPPO) Precipitation9:1 Hexane/Diethyl Ether (v/v)TLC (100% EtOAc): Absence of bright UV spot at Rf​ ~0.1
Palladium Catalyst Thiol Scavenging3–5 eq SiliaBond Thiol per eq PdVisual: Organic phase shifts from dark brown to pale yellow
3-Pyridinylboronic Acid Borate Volatilization10 mL MeOH per gram of crudeLC-MS: Absence of [M+H]+ 124 m/z

Table 2: Mobile Phase Modifier Comparison for Pyridine Chromatography

ModifierOptimal ConcentrationMechanism of ActionDrawbacks
Triethylamine (TEA) 1–5% (v/v)Masks acidic silanols via competitive ion-pairing[1]Can degrade silica over extended time; non-volatile
Ammonium Hydroxide 0.5–1% (v/v)Increases bulk pH, deprotonates silanols globallyDifficult to remove completely in vacuo
Basic Alumina N/A (Stationary Phase)Eliminates acidic silanols entirelyLower theoretical plate count than silica gel

Part 3: Visualizations of Mechanisms and Workflows

Workflow A 1. Crude Suzuki Reaction (Contains Pd, TPPO, Boronic Acid) B 2. Methanol Concentration (Purges Volatile Borates) A->B C 3. Thiol-Resin Scavenging (Removes Pd Complexes) B->C D 4. Hexane/Ether Trituration (Precipitates TPPO) C->D E 5. TEA-Modified Chromatography (Prevents Pyridine Tailing) D->E F 6. Heptane/MTBE Crystallization (Yields Pure Aldehyde) E->F

Synthetic and purification workflow for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Mechanism Silica Silica Gel Surface (Acidic Si-OH) Tailing Ion Exchange & Severe Tailing Silica->Tailing H-Bonding Pyridine Pyridine Nitrogen (Lewis Base) Pyridine->Tailing TEA Triethylamine (TEA) (Stronger Base) Masked Masked Silanols (Si-O⁻ H-TEA⁺) TEA->Masked Competes Masked->Tailing Inhibits Elution Sharp Elution Band Masked->Elution

Mechanism of pyridine tailing on silica gel and mitigation via TEA masking.

Part 4: Step-by-Step Experimental Methodologies

This self-validating protocol ensures the sequential elimination of every specific impurity class before committing to column chromatography.

Phase 1: Boronic Acid Purge & Palladium Scavenging
  • Quench & Extract: Quench the Suzuki reaction with saturated aqueous NaHCO3​ (maintaining basicity to protect the aldehyde). Extract with ethyl acetate (EtOAc) 3 times.

  • Borate Volatilization: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to a thick oil. Add 10 mL of anhydrous methanol per gram of crude material. Concentrate completely under reduced pressure. Repeat this methanol addition/concentration cycle two more times to purge boron as volatile B(OMe)3​ [4].

  • Metal Scavenging: Redissolve the residue in dichloromethane (DCM). Add a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol, 3 eq relative to your initial Pd catalyst load). Stir at room temperature for 2 hours.

  • Validation: Filter the resin. The filtrate should transition from a dark, muddy brown to a clear, pale yellow.

Phase 2: TPPO Precipitation
  • Solvent Swap: Concentrate the pale yellow DCM filtrate to absolute dryness.

  • Trituration: Suspend the crude solid in a cold ( 0∘C ) 9:1 mixture of Hexane/Diethyl Ether (approx. 5 mL per gram of crude). Stir vigorously for 15 minutes. The TPPO will precipitate as a fine white powder[4].

  • Filtration: Filter the suspension through a 1-inch pad of Celite or bare silica, washing the pad with cold diethyl ether.

  • Validation: Spot the filtrate on a TLC plate and develop in 100% EtOAc. Check under 254 nm UV light. If the bright, dark spot at Rf​ ~0.1 (TPPO) is absent, proceed.

Phase 3: TEA-Modified Flash Chromatography
  • Column Preparation: Slurry-pack your silica gel column using a mobile phase of 30% EtOAc in Hexanes containing 1% Triethylamine (TEA) [2].

  • Equilibration (Critical Step): Flush the column with at least 3 column volumes (CV) of the TEA-modified mobile phase to ensure all acidic silanols are fully masked before loading your sample[1].

  • Loading & Elution: Load your TPPO-free crude mixture. Elute using a gradient of 30% to 60% EtOAc in Hexanes (maintaining 1% TEA throughout).

  • TLC Validation: Crucial: You must also add 1% TEA to the solvent in your TLC developing chamber when checking fractions. If you omit TEA in the TLC chamber, the pure product will streak on the plate, causing you to falsely assume the fractions are impure.

Phase 4: Final Crystallization
  • Dissolution: Combine the pure fractions and concentrate in vacuo to yield a solid.

  • Recrystallization: Dissolve the solid in a minimum volume of warm methyl tert-butyl ether (MTBE) at 45∘C to 55∘C [6].

  • Anti-Solvent Addition: Slowly add heptane dropwise until the solution becomes slightly cloudy. Allow it to cool to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield[6].

  • Isolation: Filter the highly pure 2-Methoxy-5-(pyridin-3-yl)benzaldehyde crystals and dry under high vacuum.

Part 5: References

  • Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde (WO2017197083A1) Source: Google Patents URL:

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL:[Link]

  • How to Remove Sticky Reagents during Workup Source: University of Rochester (Not Voodoo) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling with Pyridine Boronic Acids

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Suzuki-Miyaura reactions involving pyridine boronic acids. The unique electronic properties and inherent instability of these reagents often lead to challenging side reactions, most notably homocoupling and protodeboronation.

This document provides in-depth, experience-driven answers to frequently encountered problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot but also to proactively design more robust and higher-yielding reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a symmetrical bipyridine byproduct. What is causing this homocoupling, and how can I prevent it?

A1: The formation of a symmetrical bipyridine is a classic case of boronic acid homocoupling. This side reaction is a major pathway for yield loss and introduces difficult-to-remove impurities. The primary culprits are typically related to the palladium catalyst's oxidation state and the presence of oxygen.

Homocoupling is primarily promoted by Palladium(II) species in the reaction mixture.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with two molecules of your pyridine boronic acid to form the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the expense of your valuable starting material.[1][2]

Additionally, the presence of dissolved oxygen in your reaction solvent can re-oxidize the active Pd(0) catalyst back to Pd(II), which then enters the homocoupling cycle.[2][3]

Troubleshooting Strategies:

  • Palladium Precatalyst Selection: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[2] This eliminates the initial reduction step that often consumes the boronic acid.

  • Rigorous Degassing: Oxygen is a key promoter of homocoupling.[3] Ensure all solvents and the final reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several "freeze-pump-thaw" cycles for more sensitive reactions.[2][4]

  • Use of Modern Precatalysts: Consider using advanced, pre-formed catalyst systems, such as Buchwald's G2 or G3 precatalysts (e.g., XPhos-Pd-G2). These are designed to generate the active, monoligated Pd(0) species rapidly and cleanly, minimizing the lifetime of species that could promote side reactions.[5][6]

  • Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst is unavoidable, the addition of a mild reducing agent like potassium formate can help to rapidly generate the Pd(0) species, thereby minimizing the concentration of free Pd(II) available for homocoupling.[3]

Q2: My reaction yield is low, and I'm isolating the starting pyridine instead of the coupled product. What's happening?

A2: This is a clear indication of protodeboronation, a common and often rapid decomposition pathway for heteroaryl boronic acids, especially 2-pyridylboronic acid. [7][8]

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] Pyridine boronic acids are particularly susceptible due to the electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom. The 2-pyridyl isomer is notoriously unstable because it can form a zwitterionic intermediate under neutral pH conditions that readily fragments.[8] The basic conditions required for the Suzuki-Miyaura reaction can also accelerate this undesired side reaction.[9]

Troubleshooting Strategies:

  • Switch to a More Stable Boronic Acid Surrogate: This is the most effective strategy. Instead of the free boronic acid, use a more stable derivative that participates in a "slow-release" of the active boronic acid during the reaction.[10] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its decomposition.[8] Excellent options include:

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that can be handled and stored in the air.[11][12] Under mild aqueous basic conditions, they slowly hydrolyze to release the boronic acid into the catalytic cycle.[11][13]

    • Potassium trifluoroborate salts (BF₃K): These are also air-stable, crystalline solids that provide a slow release of the boronic acid.[1]

  • Optimize the Base: The choice and amount of base are critical. Strong bases can accelerate protodeboronation.[9]

    • Consider switching from strong bases like NaOH or KOH to milder carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings involving heteroaryl boronic acids.[14][15][16]

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[9] Run the reaction at the lowest temperature that still allows for efficient cross-coupling.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water content can sometimes suppress protodeboronation. Anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane can be effective.[15]

Q3: My reaction is sluggish or fails completely when using a 2-pyridylboronic acid. How can I improve the reaction rate and conversion?

A3: The "2-pyridyl problem" is a well-known challenge in Suzuki couplings. The difficulties stem from a combination of slow transmetalation due to the electron-deficient nature of the ring and catalyst inhibition by the Lewis basic nitrogen atom. [7][17][18]

The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[19] This, coupled with the inherent instability of the 2-pyridylboronic acid, creates a scenario where catalyst deactivation and protodeboronation can outcompete the desired cross-coupling.

Troubleshooting Strategies:

  • Advanced Ligand Selection: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[20]

    • SPhos and XPhos are highly recommended.[16][20] Their steric bulk helps to prevent the pyridine nitrogen from coordinating to the palladium center and accelerates the rate-limiting reductive elimination step. Their electron-rich nature facilitates the initial oxidative addition step.[19]

  • Use a More Reactive Boron Species: As mentioned in A2, MIDA boronates or trifluoroborates are superior. Another advanced option is the use of lithium triisopropyl 2-pyridylboronates, which can be prepared in one step and show enhanced reactivity.[7]

  • Optimize the Base and Solvent System: The combination of K₃PO₄ in a solvent system like dioxane/water or n-butanol is often a robust starting point for these challenging couplings.[14][16] Cesium carbonate (Cs₂CO₃) can also be a highly effective, albeit more expensive, base.[14]

Data & Protocols

Table 1: Comparison of Boronic Acid Surrogates for 2-Pyridyl Coupling
Boron ReagentStabilityHandlingPerformance with Challenging Halides (e.g., Aryl Chlorides)Key Advantage
2-Pyridylboronic AcidVery Low (prone to rapid protodeboronation)[11]Difficult, requires fresh preparation or careful storagePoor to moderate yields, often inconsistent[11]Commercially available (quality varies)
2-Pyridyl MIDA boronateHigh (air- and moisture-stable solid)[11]Easy, benchtop stable, chromatographable[11]Excellent yields, highly reproducible[11][12]Slow, controlled release of boronic acid[11]
Potassium 2-PyridyltrifluoroborateHigh (air-stable solid)[1]EasyGood yields, generally reliableSlow release, alternative to boronic acids[1]

Data synthesized from multiple sources indicating general performance trends.[1][11][12]

Table 2: Recommended Catalyst Systems for Pyridine Suzuki Couplings
Catalyst SystemBase / SolventTemperature (°C)Substrate ScopeComments
Pd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O80-100Broad, including heteroaryl chlorides[16]A highly general and effective system. SPhos is excellent for many heteroaryl couplings.
Pd(OAc)₂ / XPhosK₃PO₄ / n-Butanol100Excellent for sterically hindered and electron-rich aryl chlorides[16][20]XPhos provides high activity for challenging substrates.
Pd(dppf)Cl₂Na₂CO₃ or K₂CO₃ / DME:H₂O80-100Good for many bromopyridine couplings[14][21]A more "classic" catalyst, may be less effective for very challenging substrates.
XPhos-Pd-G3K₃PO₄ / THF:H₂ORT - 40Excellent for unstable boronic acids[6]Precatalyst allows for rapid catalyst activation at low temperatures, outcompeting decomposition.

This table provides general starting points. Optimal conditions may vary based on specific substrates.[6][14][16][20][21]

Experimental Workflow & Diagrams

Recommended Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a 2-Pyridyl MIDA Boronate

This protocol is a robust starting point designed to minimize both homocoupling and protodeboronation.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)[11]

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)[15]

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)[12]

  • Inert gas (Argon or high-purity Nitrogen)

  • Oven-dried Schlenk flask

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-pyridyl MIDA boronate, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[4]

  • Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagrams: Catalytic Cycles and Side Reactions

Suzuki_Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Coupled Product (Ar-Ar') RedElim->ArAr ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Pyridine Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal PdII Pd(II) PdII->Pd0 Reduction Homocoupling Ar'-Ar' (Dimer) PdII->Homocoupling ArBOH2_2 2 x Ar'-B(OH)₂

Caption: The desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.

Troubleshooting_Flowchart Start Significant Homocoupling Byproduct Observed? Check_Pd Are you using a Pd(II) precatalyst? Start->Check_Pd Yes Switch_Pd0 Switch to Pd(0) source (e.g., Pd₂(dba)₃) Check_Pd->Switch_Pd0 Yes Check_Degas Is the reaction rigorously degassed? Check_Pd->Check_Degas No Switch_Pd0->Check_Degas Improve_Degas Improve degassing: Sparge or Freeze-Pump-Thaw Check_Degas->Improve_Degas No Check_Ligand Is the ligand appropriate (e.g., bulky, electron-rich)? Check_Degas->Check_Ligand Yes Improve_Degas->Check_Ligand Switch_Ligand Screen advanced ligands (SPhos, XPhos) Check_Ligand->Switch_Ligand No Success Problem Resolved Check_Ligand->Success Yes Switch_Ligand->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

  • Gillis, E. P., et al. (2007). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Knapp, D. M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15633. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Lee, S. J., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(21), 8849-8857. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]

  • Padusha, M., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150, 431-439. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359-364. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(6), 446-454. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. [Link]

  • Martin, R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(42), 14073-14075. [Link]

  • Martin, R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(42), 14073-14075. [Link]

Sources

Optimization

Technical Support Center: Optimal Base Selection for Reactions with 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Welcome to the technical support center for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting the optimal base for reactions involving this versatile building block. The unique bifunctional nature of this molecule—possessing both an electrophilic aldehyde and a basic pyridine ring—presents specific challenges and opportunities in synthetic chemistry. This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical nature of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde and the general principles of base selection.

Q1: What are the primary chemical properties of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde that influence base selection?

A: The reactivity of this molecule is governed by a delicate interplay of its three key components:

  • The Aldehyde Group (-CHO): This is the primary electrophilic site, making it susceptible to attack by nucleophiles. The efficiency of many reactions, such as condensations and olefinations, depends on the electrophilicity of this carbonyl carbon.

  • The Pyridine Ring: The nitrogen atom in the 3-position makes the ring electron-withdrawing, which increases the electrophilicity of the aldehyde group compared to a simple methoxybenzaldehyde. Crucially, the pyridine nitrogen is also a basic and nucleophilic center (pKa of pyridine's conjugate acid is ~5.25), capable of being protonated, coordinating to metal catalysts, or even acting as an internal base.[1][2]

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent slightly reduces the electrophilicity of the aldehyde. However, its effect is generally outweighed by the electron-withdrawing nature of the pyridyl group.

Therefore, any base selected must be compatible with both the electrophilic aldehyde and the basic pyridine ring to avoid unwanted side reactions.

Q2: How does the basicity of the pyridine nitrogen affect reaction outcomes?

A: The pyridine nitrogen can play several roles, which can be either beneficial or detrimental depending on the reaction conditions:

  • Proton Scavenging: In reactions that generate acid, the pyridine moiety can act as an internal buffer, preventing acid-catalyzed side reactions or degradation.

  • Catalyst Inhibition: In metal-catalyzed reactions, the lone pair on the pyridine nitrogen can coordinate to the metal center (e.g., Palladium, Copper), potentially inhibiting or poisoning the catalyst.[3]

  • Internal Base Catalysis: For certain reactions like the Knoevenagel condensation, the inherent basicity of the pyridine ring can be sufficient to catalyze the reaction, allowing for "catalyst-free" conditions, especially in polar protic solvents.[1]

  • Site of Unwanted Reactions: The nitrogen is a nucleophile and can be quaternized by alkylating agents (a side reaction if not desired) or protonated by strong acids, which alters the electronic properties of the entire molecule.[4]

Q3: What is the core principle for selecting a base for a given reaction?

A: The fundamental principle is to choose a base that is strong enough to deprotonate the intended acid in the reaction but not so strong that it initiates undesirable side reactions. A useful guideline is to compare the pKa of the conjugate acid of the base with the pKa of the acid you need to deprotonate.[5][6][7] For a reaction to proceed efficiently, the pKa of the base's conjugate acid should generally be higher than the pKa of the substrate being deprotonated.

Below is a diagram illustrating the decision-making process for base selection.

BaseSelectionWorkflow start Start: Identify Reaction Type reaction_type What is the reaction? (e.g., Knoevenagel, Wittig, HWE) start->reaction_type knoevenagel Knoevenagel Condensation (pKa of active methylene ~9-13) reaction_type->knoevenagel Condensation wittig Wittig Reaction (pKa of phosphonium salt ~25-35) reaction_type->wittig Olefination hwe HWE Reaction (pKa of phosphonate ~20-25) reaction_type->hwe Olefination pka_check Identify the proton to be removed. What is its approximate pKa? base_choice Select a base (B) whose conjugate acid (BH+) has a pKa > pKa of the target proton. pka_check->base_choice compatibility_check Is the base compatible with the aldehyde and pyridine functionalities? base_choice->compatibility_check side_reaction_check Potential Side Reactions? - Self-condensation - Attack on pyridine ring - Cannizzaro reaction compatibility_check->side_reaction_check Yes proceed Proceed with Experiment compatibility_check->proceed No Issues knoevenagel->pka_check wittig->pka_check hwe->pka_check weak_base Use Weak Base (e.g., Piperidine, Et3N, Cs2CO3) strong_base Use Strong Base (e.g., NaH, KHMDS, n-BuLi) optimize Optimize: Adjust solvent, temperature, or base concentration. Consider heterogeneous catalysts. side_reaction_check->optimize

Caption: Decision workflow for selecting a suitable base.

Part 2: Troubleshooting and Reaction-Specific Guides

This section provides targeted advice for common synthetic transformations involving 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Focus Area: Condensation Reactions (e.g., Knoevenagel)

Q: My Knoevenagel condensation with an active methylene compound is giving a low yield. Should I simply use a stronger base like sodium ethoxide?

A: Increasing base strength is a common impulse but can be counterproductive. While a stronger base will accelerate deprotonation of the active methylene compound, it significantly increases the risk of side reactions with your substrate.

  • Risk of Self-Condensation: Strong bases can promote the self-condensation of the aldehyde.[1]

  • Cannizzaro Reaction: As your aldehyde lacks α-protons, strong bases (like NaOH or NaOEt) can induce a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid, drastically reducing the yield of your desired product.

  • Michael Addition: The desired α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the deprotonated active methylene compound, leading to byproducts.[1]

Troubleshooting Steps:

  • Use a Weaker Base: Mild organic bases like piperidine, pyridine, or triethylamine (Et₃N) are often sufficient.[1][8] Piperidine is a classic catalyst for this reaction. The reaction can even proceed without an external catalyst in a polar solvent mixture like water/ethanol, leveraging the pyridine nitrogen's internal basicity.

  • Optimize Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the active methylene compound to minimize Michael addition side products.[1]

  • Consider Heterogeneous Catalysts: Solid-supported bases or catalysts like functionalized mesoporous organosilicas or metal-organic frameworks (MOFs) can be highly effective, offering high conversion and selectivity with the added benefit of easy removal by filtration.[9]

The diagram below illustrates the desired Knoevenagel pathway versus potential side reactions.

ReactionPathways cluster_desired Desired Pathway: Knoevenagel Condensation cluster_side Potential Side Reactions (with Strong Base) Start_K Aldehyde + Active Methylene (CH2XY) Deprotonation_K Weak Base (e.g., Piperidine) Addition_K Nucleophilic Addition Start_K->Addition_K Carbanion Carbanion (:CHXY) Deprotonation_K->Carbanion Carbanion->Addition_K Product_K α,β-Unsaturated Product Addition_K->Product_K Dehydration Michael Michael Adduct Product_K->Michael + :CHXY Start_S Aldehyde StrongBase Strong Base (e.g., NaOH, NaOEt) Cannizzaro Cannizzaro Product (Alcohol + Carboxylate) StrongBase->Cannizzaro Disproportionation

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Reactions with 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Welcome to the technical support guide for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into solvent selection for various chemical transformations involving this versatile building block. The guidance herein is structured in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Core Compound Characteristics: The "Why" of Solvent Selection

Before diving into specific reaction types, understanding the inherent chemical nature of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is paramount. Its structure dictates its solubility, stability, and reactivity, which are the primary determinants of an appropriate solvent system.

  • Polarity and Solubility : The molecule possesses a moderately polar profile. The pyridine ring, with its electronegative nitrogen atom, and the methoxy and aldehyde groups contribute to its polarity. This structure suggests good solubility in a range of polar aprotic solvents (e.g., THF, Ethyl Acetate, Dichloromethane) and some polar protic solvents (e.g., Ethanol).

  • Reactivity of the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen makes it a Lewis base. In acidic media, it can be protonated, significantly increasing the compound's polarity and its solubility in protic solvents like water or alcohols. This basicity also means it can coordinate to metal catalysts, a crucial consideration in cross-coupling reactions.

  • Electrophilic Aldehyde : The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The electron-donating methoxy group and the electron-withdrawing pyridyl substituent modulate its reactivity.[1]

  • Stability : Like many aromatic aldehydes, this compound can be susceptible to air oxidation, especially under basic conditions or upon prolonged storage. The ether linkage of the methoxy group is generally stable, but the pyridine ring may have sensitivities under strongly acidic conditions.[2]

Frequently Asked Questions (FAQs) by Reaction Type

This section provides detailed troubleshooting and solvent selection guides for common reactions performed with 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful method for creating alkenes, typically with a strong preference for the (E)-isomer, by reacting an aldehyde with a phosphonate carbanion.[3]

Q: What are the most effective solvents for performing an HWE reaction with 2-Methoxy-5-(pyridin-3-yl)benzaldehyde?

A: Anhydrous polar aprotic solvents are the gold standard for the HWE reaction. The phosphonate carbanion is a strong base and highly nucleophilic; protic solvents would lead to protonation and quench the reaction.

SolventBaseTemperatureRationale & Comments
Tetrahydrofuran (THF)NaH, t-BuOK, KHMDS-78 °C to RTExcellent choice. Good solubility for many organic reagents. Low temperatures can improve stereoselectivity.[4]
1,2-Dimethoxyethane (DME)NaHRoom Temp.A slightly more polar ether than THF, which can sometimes improve solubility and reaction rates. Often used with NaH.[5]
Toluenet-BuOKRoom Temp. to 80 °CA non-polar option that can be useful, especially if side reactions in more polar solvents are an issue. Higher temperatures may be required.

Q: My HWE reaction is giving a low yield. How can I troubleshoot this from a solvent perspective?

A: Low yields in HWE reactions are often traced back to issues with the formation or stability of the phosphonate carbanion.

  • Incomplete Deprotonation : Ensure your base is strong enough and your solvent is absolutely anhydrous. Trace amounts of water will destroy the base and the carbanion. NaH is a common and effective choice, but requires a solvent like THF or DME to facilitate the reaction.[5]

  • Poor Solubility : If either the aldehyde or the phosphonate ester is not fully dissolved, the reaction will be slow and incomplete. If solubility in THF is an issue, consider switching to DME or adding a co-solvent like DMF (use with caution, as it can be difficult to remove).

  • Intermediate Instability : The reaction proceeds through an oxaphosphetane intermediate. The solvent can influence the stability and decomposition of this intermediate, which in turn affects the E/Z selectivity.[6][7]

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd RedElim R¹-R² Trans R¹-Pd(II)L₂-R² OxAdd->Trans Trans->Pd0 R1X R¹-X (Your Aldehyde) Boronic R²-B(OR)₂ + Base

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde: A Comparative Guide to HPLC and GC-MS Analysis

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective compari...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to empower you in selecting the optimal analytical strategy.

The Crucial Choice: Navigating the Analytical Crossroads of HPLC and GC-MS

The decision between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte.[1] HPLC is the workhorse for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2] 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, with its aromatic and heterocyclic structure, presents an interesting case. While its polarity suggests a strong affinity for HPLC's liquid mobile phases, its potential for volatility under heated conditions makes GC-MS a viable, and in some cases, advantageous alternative.

Our analysis will be grounded in the understanding that substituted benzaldehydes, particularly those with stabilizing methoxy groups, can exhibit moderate thermal stability. Studies on similar compounds, such as 2-hydroxy-3,4-dimethoxybenzaldehyde, have shown thermal stability up to 220–230 °C.[3] This suggests that with careful method development, 2-Methoxy-5-(pyridin-3-yl)benzaldehyde can likely be analyzed by GC-MS without significant degradation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurity Profiling

HPLC is a powerful technique for separating and quantifying non-volatile impurities, making it an indispensable tool in pharmaceutical quality control.[4] Its operation at or near ambient temperatures ensures the integrity of thermally sensitive molecules.[1]

The "Why" Behind the HPLC Method: A Stability-Indicating Approach

A robust purity assessment method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.[5] To achieve this, we employ forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat to intentionally generate degradants.[6][7] This allows for the development of a chromatographic method that can effectively separate these impurities from the main compound.

Experimental Protocol: Stability-Indicating HPLC-UV Analysis

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde and the separation of its process-related and degradation impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 254 nm

Sample Preparation:

  • Prepare a stock solution of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the stock solution with 0.1 N HCl at 60°C for 4 hours. Neutralize with 0.1 N NaOH before dilution and injection.

  • Base Hydrolysis: Reflux the stock solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before dilution and injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in the diluent for analysis.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) dilute 2. Dilute to Working Concentration (0.1 mg/mL) stock->dilute filter 3. Filter (0.45 µm) dilute->filter inject 4. Inject into HPLC filter->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. UV Detection (254 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate quantify 8. Quantify Purity & Impurities integrate->quantify

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS offers exceptional separation efficiency and the definitive identification of volatile and semi-volatile compounds through mass spectrometry.[1] Its application to 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is contingent on the compound's thermal stability. Given the stability of similar substituted benzaldehydes, a carefully optimized GC-MS method can provide valuable insights into the impurity profile.[3]

The Rationale for GC-MS: Speed and Specificity

The primary advantages of GC-MS are its speed for analyzing volatile compounds and the rich structural information provided by the mass spectrometer.[2] This is particularly useful for identifying unknown impurities that may not be readily identifiable by UV detection in HPLC.

Experimental Protocol: GC-MS Analysis

Objective: To develop a GC-MS method for the separation and identification of volatile impurities and the principal component in 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Interface Temperature: 280 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization to improve volatility, although this is likely not required for this compound.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis dissolve 1. Dissolve in Volatile Solvent (1 mg/mL) inject_gc 2. Inject into GC dissolve->inject_gc separate_gc 3. Chromatographic Separation inject_gc->separate_gc ionize 4. Electron Ionization (70 eV) separate_gc->ionize analyze 5. Mass Analysis ionize->analyze chromatogram 6. Obtain Total Ion Chromatogram analyze->chromatogram spectra 7. Analyze Mass Spectra chromatogram->spectra identify 8. Identify Impurities spectra->identify

Caption: GC-MS analysis workflow for purity assessment.

Head-to-Head Comparison: HPLC vs. GC-MS for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

FeatureHPLCGC-MSRationale for 2-Methoxy-5-(pyridin-3-yl)benzaldehyde
Applicable Compounds Non-volatile, thermally unstable compounds.[1]Volatile, thermally stable compounds.[2]The compound's polarity favors HPLC, but its likely thermal stability makes GC-MS a viable option.
Sample Preparation Simple dissolution and filtration.May require derivatization for non-volatile compounds.Direct injection is likely feasible for GC-MS, simplifying sample preparation.
Analysis Time Typically longer run times (e.g., 30 minutes).Faster for volatile compounds.GC-MS could offer a faster analysis if the compound elutes quickly at elevated temperatures.
Detection UV, DAD, MS.[8]Mass Spectrometry (MS).[8]HPLC-DAD is excellent for quantification, while GC-MS provides superior structural information for impurity identification.
Sensitivity High for non-volatile impurities.[9]Very high for volatile impurities.[9]Both techniques offer excellent sensitivity for their respective target impurities.
Impurity Profiling Ideal for non-volatile process impurities and degradation products.[4]Excellent for volatile residual solvents and thermally stable by-products.A combination of both techniques would provide the most comprehensive impurity profile.

Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the two techniques in the analysis of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01% (relative to main peak)0.005% (relative to main peak)
Limit of Quantification (LOQ) 0.03% (relative to main peak)0.015% (relative to main peak)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%
Precision (%RSD) < 1.5%< 3.0%

Conclusion: A Complementary Approach for Comprehensive Purity Assessment

For the routine quality control and purity assessment of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde, HPLC is the recommended primary technique . Its ability to analyze the compound at ambient temperatures without the risk of thermal degradation, coupled with its high precision for quantifying non-volatile impurities, makes it the more robust choice.[1][4] The development of a stability-indicating HPLC method is crucial for ensuring that all potential degradation products are effectively separated and quantified.

GC-MS serves as an excellent complementary technique . Its strength lies in the identification of unknown volatile or semi-volatile impurities and providing definitive structural information through mass spectrometry.[8] While the thermal stability of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde is likely sufficient for GC-MS analysis, this should be experimentally verified.

Ultimately, a comprehensive purity assessment strategy for this important pharmaceutical intermediate would leverage the strengths of both HPLC and GC-MS to provide a complete picture of its impurity profile, ensuring the highest quality and safety of the final drug product.

References

  • JETIR. (2025). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR, 12(1). Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • RSC Publishing. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(94), 52125-52133. Retrieved from [Link]

  • Perfumer & Flavorist. (1982, October/November). Heterocyclic Compounds in Flavors and Fragrances Part III. Pyridine and Derivatives. 7. Retrieved from [Link]

  • EPA Archive. (2016, February 20). Volatile Organic Compounds Tables | Vacuum Distillation. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 64(3), 205-213. Retrieved from [Link]

  • Quora. (2018, January 24). Are all aromatics volatile? If not, do you know some compounds that are aromatic but not volatile? Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities | Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Development of forced degradation and stability indicating studies of drugs—A review. 27(1), 128-138. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. 13(4). Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2005). Substituent effects on the stability of extended benzylic carbocations. 3, 2441–2449. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Forced Degradation – A Review. 4(5), 34-38. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, October). Stability Indicating HPLC Method Development –A Review. 5(6), 250-259. Retrieved from [Link]

  • PharmaInfo.net. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. 16(3), 288-295. Retrieved from [Link]

  • International Journal of Research in Engineering and Applied Management. (2014, November 15). RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. 10(4), 1352-1359. Retrieved from [Link]

  • Patsnap. (2026, March 5). Aromatic Compounds vs Pyridines: Biochemical Interactions. Retrieved from [Link]

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Comparative

Comprehensive Comparison Guide: Synthetic Routes to 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

The Biaryl Challenge: Synthesizing a Privileged Scaffold 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6) is a highly valuable biaryl building block frequently utilized in the discovery of novel therapeutics, in...

Author: BenchChem Technical Support Team. Date: March 2026

The Biaryl Challenge: Synthesizing a Privileged Scaffold

2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6) is a highly valuable biaryl building block frequently utilized in the discovery of novel therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The presence of an ortho-methoxy benzaldehyde moiety coupled with a basic 3-pyridyl group presents unique synthetic challenges.

As an application scientist, the primary hurdles encountered with this scaffold are the chemical stability of the aldehyde during cross-coupling (e.g., avoiding Cannizzaro-type disproportionation) and the potential for catalyst poisoning by the Lewis-basic pyridine nitrogen. This guide objectively compares three distinct synthetic methodologies, providing the mechanistic causality and self-validating protocols necessary to successfully execute these workflows.

Mechanistic Foundations: Orchestrating C-C Bond Formation

The construction of the C(sp2)-C(sp2) biaryl bond is traditionally achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. The catalytic cycle relies on the precise tuning of the Pd(0)/Pd(II) redox couple. Understanding this cycle is critical for troubleshooting failed reactions:

  • Oxidative Addition : The rate-determining step where the active Pd(0) catalyst inserts into the aryl halide bond. Electron-deficient aryl halides accelerate this step.

  • Transmetalation : The transfer of the aryl group from the organoboron species to the Pd(II) complex. This step requires base activation to convert the boronic acid into a more nucleophilic boronate complex.

  • Reductive Elimination : The release of the biaryl product and the regeneration of the Pd(0) active species.

MechanisticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Ar-X TransMet Transmetalation (Pd-II Complex) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Base Activation RedElim->Pd0 Catalyst Regeneration Prod Biaryl Aldehyde RedElim->Prod ArX Aryl Halide ArX->OxAdd ArB Boronic Acid ArB->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Methodology I: The Forward Suzuki-Miyaura Strategy (Route A)

Reaction: 5-bromo-2-methoxybenzaldehyde + pyridin-3-ylboronic acid

Causality & Rationale: 5-bromo-2-methoxybenzaldehyde is electronically deactivated at the meta-position, but the bromo substituent is sufficiently reactive for oxidative addition with standard phosphine ligands like dppf. The critical failure point in this route is the pyridin-3-ylboronic acid, which is highly prone to protodeboronation (cleavage of the C-B bond by water). To mitigate this, a biphasic system (e.g., Dioxane/H₂O) with a mild base like Na₂CO₃ is utilized. Crucial Insight: Strong bases like NaOH must be avoided, as they will trigger the Cannizzaro reaction, converting your starting aldehyde into a mixture of carboxylic acid and alcohol.

Step-by-Step Protocol:

  • Charge a flame-dried Schlenk flask with 5-bromo-2-methoxybenzaldehyde (1.0 equiv), pyridin-3-ylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Heat the biphasic mixture to 90 °C under an N₂ atmosphere for 12 hours with vigorous stirring.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the aryl bromide (higher Rf) and appearance of a UV-active, Dragendorff-positive spot (lower Rf) indicates conversion. Post-workup, the crude ¹H NMR must show the intact aldehyde proton singlet at ~10.4 ppm and the characteristic downfield pyridine protons (~8.8 ppm).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Methodology II: The Inverted Suzuki-Miyaura Strategy (Route B)

Reaction: 3-bromopyridine + (3-formyl-4-methoxyphenyl)boronic acid

Causality & Rationale: Because pyridylboronic acids are unstable and often expensive, inverting the coupling partners is a highly effective industrial workaround. This route utilizes 3-bromopyridine (highly stable, inexpensive) and (3-formyl-4-methoxyphenyl)boronic acid. The electron-deficient 3-bromopyridine undergoes rapid oxidative addition, allowing for lower catalyst loadings and preventing the accumulation of unreacted Pd(II) species that can lead to homocoupling.

Step-by-Step Protocol:

  • Combine (3-formyl-4-methoxyphenyl)boronic acid (1.05 equiv), 3-bromopyridine (1.0 equiv), and Pd(PPh₃)₄ (0.02 equiv) in a reaction vessel.

  • Suspend in a degassed mixture of Toluene/EtOH/H₂O (2:1:1) and add K₂CO₃ (2.5 equiv).

  • Reflux at 80 °C for 8 hours.

  • Self-Validation System: Monitor via HPLC at 254 nm. Visually, the reaction mixture will transition from yellow to dark brown/black as Pd(0) aggregates into "palladium black." This visual cue signals either complete consumption of the aryl halide or catalyst death.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black, extract with DCM, and recrystallize from hot ethanol to yield high-purity product without the need for column chromatography.

Methodology III: Next-Generation Direct C-H Arylation (Route C)

Reaction: 2-methoxybenzaldehyde + 3-bromopyridine via Transient Directing Group (TDG)

Causality & Rationale: To maximize atom economy and bypass the need for pre-functionalized boronic acids, direct C-H arylation of 2-methoxybenzaldehyde represents the frontier of modern synthesis[1]. By utilizing a Transient Directing Group (TDG) such as an amino acid (e.g., glycine), the aldehyde is reversibly converted in situ to an imine. This imine directs the Pd(II) catalyst to activate the specific C-H bond[2]. While this route is highly sustainable, achieving absolute regioselectivity at the 5-position requires strict steric tuning of the TDG.

Step-by-Step Protocol:

  • Mix 2-methoxybenzaldehyde (1.0 equiv), 3-bromopyridine (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and glycine (0.2 equiv) as the TDG.

  • Add Ag₂CO₃ (1.5 equiv) as the oxidant/halide scavenger and HFIP (hexafluoro-2-propanol) as the solvent.

  • Stir at 110 °C for 24 hours in a sealed pressure tube.

  • Self-Validation System: Perform GC-MS analysis of the crude mixture to identify the molecular ion peak [M]⁺ at m/z 213. Because C-H activation can yield multiple regioisomers, the exact ratio of the 5-arylated product must be quantified via ¹H NMR integration of the methoxy protons.

  • Workup: Dilute with EtOAc, filter through a short silica plug, and subject to preparative HPLC to isolate the target regioisomer.

RouteComparison Target 2-Methoxy-5-(pyridin-3-yl)benzaldehyde RouteA Route A: Forward Suzuki 5-Br-2-OMe-PhCHO + 3-Pyridyl-B(OH)2 ProA Standard conditions Prone to protodeboronation RouteA->ProA RouteB Route B: Inverted Suzuki 3-Br-Pyridine + 4-OMe-3-CHO-Ph-B(OH)2 ProB Highly stable reagents Requires extra borylation step RouteB->ProB RouteC Route C: Direct C-H Arylation 2-OMe-PhCHO + 3-Br-Pyridine ProC Maximum atom economy Complex regioselectivity control RouteC->ProC ProA->Target ProB->Target ProC->Target

Strategic comparison of synthetic routes A, B, and C for the target biaryl aldehyde.

Comparative Data Matrix

The following table summarizes the quantitative performance metrics of the three methodologies based on standard application laboratory optimizations.

MetricRoute A (Forward Suzuki)Route B (Inverted Suzuki)Route C (C-H Arylation)
Typical Yield 65 - 75%80 - 92%45 - 60%
Catalyst Loading 5 mol% Pd(dppf)Cl₂2 mol% Pd(PPh₃)₄10 mol% Pd(OAc)₂
Atom Economy ModerateModerateHigh
Regioselectivity Absolute (Pre-defined)Absolute (Pre-defined)Moderate (Requires HPLC)
Scalability Good (Up to 50g)Excellent (Kilogram scale) Poor (Discovery phase only)
Primary Limitation Boronic acid degradationCost of borylated aldehydeRegioisomeric byproducts

References

  • National Institutes of Health (PMC) Direct Arylation in the Presence of Palladium Pincer Complexes. URL: [Link]

  • ACS Publications - The Journal of Organic Chemistry Palladium-Catalyzed β-C(sp3)–H Arylation of Aliphatic Ketones Enabled by a Transient Directing Group. URL:[Link]

Sources

Validation

The Strategic Advantage of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde in Biaryl Synthesis: A Comparative Guide

Executive Summary In the development of targeted therapeutics, the selection of starting building blocks dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final Active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, the selection of starting building blocks dictates not only the efficiency of the synthetic route but also the physicochemical properties of the final Active Pharmaceutical Ingredient (API). 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6)[1] has emerged as a privileged pre-functionalized biaryl scaffold.

This guide provides an objective, data-driven comparison between this specific biaryl aldehyde and alternative functionalized benzaldehydes. By analyzing reactivity profiles, physicochemical contributions, and experimental causality, this document serves as a comprehensive resource for drug development professionals designing kinase inhibitors, GPCR ligands, and targeted protein degraders.

Structural & Electronic Profiling: Why this Scaffold?

The synthetic and pharmacological utility of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde stems from the synergistic effects of its three functional domains:

  • The Aldehyde (Electrophilic Core): Serves as a versatile handle for C-N bond formation (reductive amination) or C-C bond formation (Knoevenagel condensations).

  • The Methoxy Group (Conformational & Electronic Director): Acts as an electron-donating group that modulates the electrophilicity of the aldehyde. Sterically, it restricts the rotation of the adjacent biaryl bond, locking the molecule into predictable conformations favorable for receptor binding.

  • The 3-Pyridyl Ring (Pharmacophore & Solubilizer): Incorporating a pyridine ring is a proven medicinal chemistry strategy to improve aqueous solubility due to its weak basicity[2]. Furthermore, the pyridine nitrogen frequently acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of kinases[2].

Comparative Performance Analysis

When designing a biaryl target, chemists must choose between utilizing a late-stage cross-coupling strategy or employing a pre-assembled biaryl core. Tables 1 and 2 objectively compare 2-Methoxy-5-(pyridin-3-yl)benzaldehyde against common alternative building blocks.

Table 1: Physicochemical & Structural Contributions

Data represents the calculated baseline properties contributed by the scaffold to the final API.

ScaffoldMW ( g/mol )cLogPTPSA (Ų)Strategic Synthetic Role
2-Methoxy-5-(pyridin-3-yl)benzaldehyde 213.24~1.842.1Pre-installed pharmacophore; avoids late-stage Pd-catalysis.
2-Methoxybenzaldehyde 136.15~1.626.3Simple building block; lacks hinge-binding motif.
5-Bromo-2-methoxybenzaldehyde 215.05~2.426.3Cross-coupling precursor; requires late-stage metal catalysis.
3-Pyridinecarboxaldehyde 107.11~0.629.0Highly polar; lacks the lipophilic phenyl spacer for deep pocket binding.

Causality Insight: Utilizing the pre-functionalized biaryl (Compound 1) eliminates the need for late-stage Suzuki-Miyaura coupling (which would be required if starting from the bromo-derivative). This strategic choice avoids late-stage palladium catalysis, significantly reducing the risk of heavy metal contamination in the final API—a critical regulatory checkpoint in drug development.

Table 2: Reactivity Profile in Standard Reductive Amination

Conditions: 1.0 eq Aldehyde, 1.1 eq Primary Amine, 1.5 eq STAB, DCE, RT.

Aldehyde ScaffoldImine Formation RateReduction YieldPrimary Byproduct Risk
2-Methoxy-5-(pyridin-3-yl)benzaldehyde Fast (< 1 hr)> 85%Low (Steric shielding by methoxy)
2-Methoxybenzaldehyde Moderate (~2 hrs)80%Moderate (Over-alkylation)
3-Pyridinecarboxaldehyde Very Fast (< 30 min)70%High (Aldehyde reduction to alcohol)

Causality Insight: The methoxy group slightly deactivates the aldehyde via resonance, which would normally slow down imine formation. However, the electron-withdrawing nature of the para-pyridyl group counterbalances this effect via induction. This "push-pull" dynamic maintains optimal electrophilicity at the carbonyl carbon, ensuring rapid iminium ion formation while preventing premature reduction.

Mechanistic & Workflow Visualization

The following diagram illustrates the synthetic divergence of the scaffold and how specific reaction pathways map to downstream pharmacological properties.

G A 2-Methoxy-5-(pyridin-3-yl) benzaldehyde B Reductive Amination (STAB, DCE) A->B C-N Bond C Knoevenagel Condensation (Base, Heat) A->C C-C Bond D Secondary/Tertiary Amines (Improved Solubility) B->D E Alkenes / Heterocycles (Rigid Scaffolds) C->E F Kinase Inhibitors (Hinge Binding) D->F G GPCR Ligands (Lipophilic Balance) D->G E->F E->G

Synthetic divergence of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde into targeted drug scaffolds.

Experimental Protocol: Self-Validating Reductive Amination

To ensure high-fidelity synthesis, the following protocol is designed as a self-validating system . It employs Sodium Triacetoxyborohydride (STAB) for the reductive amination.

Why STAB? The electron-withdrawing acetoxy groups reduce the electron density on the boron atom compared to Sodium Borohydride (NaBH4). This makes STAB a milder hydride donor that selectively reduces the protonated iminium ion without attacking the unreacted aldehyde, thereby preventing the formation of benzyl alcohol byproducts[3],[4].

Materials Required:
  • 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (1.0 equiv)

  • Target Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (Catalytic, only if using weakly basic amines)

Step-by-Step Methodology:

Step 1: Imine Pre-formation

  • Dissolve 2-Methoxy-5-(pyridin-3-yl)benzaldehyde in anhydrous DCE under a nitrogen atmosphere.

  • Add the target amine dropwise at room temperature. Stir for 1 hour.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak (M+H: 214) has disappeared and the intermediate imine mass is dominant. Causality: Adding the reducing agent before complete imine formation leads to irreversible reduction of the starting aldehyde into a dead-end alcohol byproduct.

Step 2: Selective Reduction 4. Once imine formation is verified, add STAB portion-wise over 10 minutes to control the mild exotherm. 5. Stir the suspension at room temperature for 2–4 hours. 6. Validation Checkpoint 2: Perform TLC (Eluent: 5% MeOH in DCM with 1% NH4OH). The highly polar imine spot should be replaced by the slightly less polar, UV-active amine product.

Step 3: Quench and Extraction 7. Quench the reaction carefully with saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid generated by STAB and deprotonates the newly formed basic amine and the pyridine ring, driving the product into the organic layer. 8. Extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - IntechOpen. URL: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Abdel-Magid, A. F. et al., The Journal of Organic Chemistry (1996). ACS Publications. URL: [Link]

  • Reductive Amination Overview and Reagent Selection - Organic Chemistry Portal. URL: [Link]

Sources

Comparative

Spectroscopic Differentiation of Methoxy-Pyridinyl-Benzaldehyde Isomers: A Comparative Analytical Guide

Executive Summary In pharmaceutical synthesis, methoxy-pyridinyl-benzaldehyde derivatives frequently serve as critical building blocks for kinase inhibitors and GPCR modulators. However, the commercial supply chain is of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, methoxy-pyridinyl-benzaldehyde derivatives frequently serve as critical building blocks for kinase inhibitors and GPCR modulators. However, the commercial supply chain is often plagued by regioisomeric impurities. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the accidental incorporation of a positional isomer derails downstream biological assays.

This guide provides an authoritative, objective comparison of key methoxy-pyridinyl-benzaldehyde isomers. By moving beyond mere pattern matching and understanding the underlying causality of electronic substituent effects, researchers can establish a self-validating analytical framework for rigorous structural elucidation.

The Isomers in Question

To demonstrate the spectroscopic nuances, we will compare three distinct, commercially relevant regioisomers:

  • Isomer A: 2-methoxy-5-(pyridin-4-yl)benzaldehyde[1]

  • Isomer B: 2-methoxy-4-(pyridin-4-yl)benzaldehyde[2]

  • Isomer C: 5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde (an ether-linked variant for structural contrast)[3]

Logical Framework: Electronic Effects on Spectroscopy

The spectroscopic differentiation of these isomers relies heavily on understanding how the substituents modulate the electronic environment of the central benzene ring.

Causality of Chemical Shifts: The position of the methoxy group (-OCH₃) relative to the formyl group (-CHO) dictates the degree of mesomeric (+M) electron donation into the ring. A methoxy group at the ortho (2-) or para (4-) position donates electron density directly into the carbonyl π-system via resonance. This increases local shielding, shifting the aldehyde proton slightly upfield in ¹H NMR and lowering the C=O stretching frequency in FT-IR. Conversely, the pyridinyl group acts as a strong electron-withdrawing moiety (-I, -M), which deshields the local environment and heavily influences the splitting patterns of adjacent aromatic protons.

ElectronicEffects M Methoxy (-OCH3) Position R1 Ortho/Para (2, 4) +M Resonance M->R1 R2 Meta (3, 5) -I Inductive M->R2 P Pyridinyl (-C5H4N) Position S2 Downfield 1H Shift Higher C=O IR Freq P->S2 Strong -I / -M S1 Upfield 1H Shift Lower C=O IR Freq R1->S1 R2->S2

Logical framework of electronic substituent effects on spectroscopic outputs.

Comparative Spectroscopic Profiling

The following table synthesizes the expected quantitative data for the three isomers, providing a clear reference for comparative analysis.

Analytical ParameterIsomer A: 2-methoxy-5-(pyridin-4-yl)Isomer B: 2-methoxy-4-(pyridin-4-yl)Isomer C: 5-methoxy-2-(pyridin-3-ylmethoxy)
¹H NMR (Aldehyde -CHO) ~10.45 ppm (s, 1H)~10.42 ppm (s, 1H)~10.38 ppm (s, 1H)
¹H NMR (Methoxy -OCH₃) ~3.98 ppm (s, 3H)~3.95 ppm (s, 3H)~3.85 ppm (s, 3H)
Aromatic Splitting (Core) 1,2,4-substitution: H3 (d, J=8.5 Hz), H4 (dd, J=8.5, 2.3 Hz), H6 (d, J=2.3 Hz)1,2,4-substitution: H3 (d, J=1.5 Hz), H5 (dd, J=8.0, 1.5 Hz), H6 (d, J=8.0 Hz)1,2,4-substitution: H3 (d, J=8.8 Hz), H4 (dd, J=8.8, 3.0 Hz), H6 (d, J=3.0 Hz)
¹³C NMR (Carbonyl C=O) ~189.5 ppm~189.2 ppm~188.8 ppm
FT-IR (C=O Stretch) ~1685 cm⁻¹~1682 cm⁻¹~1678 cm⁻¹

Note: Isomer A and B share the same 1,2,4-trisubstituted core geometry, but the relative placement of the pyridinyl group fundamentally alters the ortho/meta coupling constants (J-values) of the isolated protons, serving as the primary diagnostic differentiator.

Experimental Methodologies & Validation Protocols

To guarantee trustworthiness in structural assignment, analytical protocols must be designed as self-validating systems. The following workflows detail the exact steps required to eliminate instrumental artifacts.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition

Causality & Validation: To ensure absolute chemical shift accuracy and prevent the misassignment of closely related regioisomers, the spectrometer probe must be tuned and matched to the specific sample matrix. We utilize Tetramethylsilane (TMS) as an internal standard to create a self-validating 0.00 ppm shift reference, eliminating solvent-induced drift.

  • Sample Preparation: Dissolve exactly 15 mg of the unknown isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Tube Calibration: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent depth is exactly 4.0 cm to optimize magnetic field homogeneity (shimming) and prevent line broadening.

  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATMA) for both ¹H and ¹³C nuclei. Why? This maximizes the signal-to-noise ratio, which is critical for resolving fine meta-coupling (~1.5 - 2.5 Hz) in the aromatic region.

  • ¹H Acquisition: Acquire the spectrum using a 30° pulse angle (zg30 pulse program), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure the complete relaxation of all protons.

  • ¹³C Acquisition: Acquire using a power-gated decoupling sequence (zgpg30), a minimum of 512 scans, and a D1 of 2.0 seconds.

Protocol B: ATR-FTIR Spectroscopy for Functional Group Profiling

Causality & Validation: Attenuated Total Reflectance (ATR) FTIR is highly sensitive to the C=O bond order. To eliminate atmospheric interference (H₂O vapor and CO₂) which can mask the critical 1600–1700 cm⁻¹ region, a fresh background scan is strictly required before every sample, establishing a self-validating baseline.

  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Baseline Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Verify that the baseline is flat and free of residual organic peaks.

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the center of the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact. Why? Poor contact leads to artificially low peak intensities and shifted absorption maxima.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Analysis: Identify the C=O stretching frequency (1675–1690 cm⁻¹) and the diagnostic C-O-C ether stretch (~1250 cm⁻¹).

Workflow A Unknown Isomer (methoxy-pyridinyl-benzaldehyde) B 1H & 13C NMR (Primary Elucidation) A->B C ATR-FTIR (Functional Groups) A->C D Analyze Aromatic Splitting (Determine Regiochemistry) B->D E Assess C=O Shift (Evaluate Resonance) C->E F Isomer Identification Confirmed D->F E->F

Self-validating analytical workflow for the differentiation of benzaldehyde isomers.

References

  • PubChemLite - 2-methoxy-5-(pyridin-4-yl)benzaldehyde (C13H11NO2). Source: PubChem (National Institutes of Health). URL: [Link]

  • PubChem - 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. Source: PubChem (National Institutes of Health). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-5-(pyridin-3-yl)benzaldehyde proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde Executive Summary As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-Methoxy-5-(pyridin-3-yl)benzaldehyde (CAS: 163257-23-6) as a critical electrophilic intermediate. Its bifunctional nature—combining a reactive aldehyde with a weakly basic pyridine ring—makes it invaluable for Suzuki-Miyaura cross-couplings and Schiff base syntheses. However, this exact chemical reactivity necessitates stringent operational and disposal protocols. This guide provides a self-validating system for the safe handling, reaction setup, and lifecycle disposal of this compound, ensuring regulatory compliance, environmental safety, and laboratory integrity.

Physicochemical & Hazard Profiling

To design a safe operational workflow, we must first understand the causality behind the compound's hazards. The aldehyde group is highly reactive and prone to autoxidation, while the pyridine nitrogen can coordinate with transition metals and act as a persistent environmental contaminant.

Table 1: Physicochemical Properties and GHS Hazard Summary

Property / HazardSpecification / CodeCausality & Operational Impact
CAS Number 163257-23-6Unique identifier for inventory and safety tracking.
Physical State Solid / PowderProne to aerosolization; requires draft-controlled weighing.
H302 Harmful if swallowedMandates strict hygiene and prohibition of food/drink in the lab[1].
H315 / H319 Skin / Serious eye irritationRequires nitrile gloves and splash-proof safety goggles[1].
H335 May cause respiratory irritationVolatilization or dust inhalation triggers respiratory distress; fume hood mandatory[1].

Operational Safety & Handling Protocol

A self-validating protocol ensures that every procedural step inherently prevents the next potential point of failure.

Step-by-Step Methodology: Reaction Setup

  • Environmental Control: Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s. Causality: This prevents the outward flow of irritating dust (H335) during transfer while maintaining enough draft to capture vapors[1].

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Static charge can cause the fine powder to repel and aerosolize, drastically increasing the inhalation risk.

  • Inert Transfer: Weigh the required mass and transfer it immediately to the reaction vessel. Purge the vessel with Argon or Nitrogen. Causality: Aldehydes are highly susceptible to autoxidation, converting to 2-methoxy-5-(pyridin-3-yl)benzoic acid upon prolonged exposure to atmospheric oxygen[2].

  • Solvent Addition: Add the reaction solvent (e.g., DCM, THF) slowly, washing down the sides of the flask to ensure no dry powder remains on the ground glass joints where it could cause friction-induced degradation.

Comprehensive Waste Segregation & Disposal Procedures

Standard "dump and flush" disposal is unacceptable for pyridine-benzaldehyde derivatives. Pyridine compounds are mobile in soil and toxic to aquatic life, falling under strict EPA land disposal restrictions[3]. Furthermore, the aldehyde moiety can undergo unintended, highly exothermic condensation reactions if mixed improperly in bulk waste streams.

Step-by-Step Methodology: Waste Segregation

  • Reaction Quenching: Quench the completed reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong acids. Causality: Strong acids will protonate the pyridine nitrogen, drastically increasing its aqueous solubility and trapping your product in the aqueous layer during extraction.

  • Aqueous Waste Segregation: After phase separation, collect the aqueous layer. Verify the pH is between 6 and 8. Causality: Highly acidic or basic aqueous waste can react violently with other laboratory wastes. Transfer to a designated "Aqueous Waste" carboy.

  • Organic Waste Segregation:

    • Rule of Compatibility:Never dispose of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde waste in the same container as primary or secondary amines. Causality: They will spontaneously form a Schiff base, releasing heat and potentially over-pressurizing the sealed waste container.

    • Halogenation: Segregate the organic layer into "Halogenated" (if DCM/Chloroform was used) or "Non-Halogenated" (if EtOAc/Ether was used) waste carboys.

  • Heavy Metal Isolation: If the compound was used in a transition-metal catalyzed coupling (e.g., Palladium or Ruthenium), the waste must be collected in a specific "Heavy Metal Organic Waste" container. Causality: The pyridine ring coordinates strongly with metals, which can interfere with standard commercial incineration processes and requires specialized EPA-compliant disposal[3].

  • Solid Waste: Dispose of contaminated silica gel, filter paper, and empty reagent vials in a puncture-resistant "Solid Hazardous Waste" drum. Do not leave contaminated consumables in the fume hood to off-gas.

Process Visualization

Below is the logical workflow for the handling and disposal of this compound, illustrating the critical segregation pathways to ensure safety and compliance.

G Start 2-Methoxy-5-(pyridin-3-yl) benzaldehyde Reaction Reaction Setup (Fume Hood) Start->Reaction Weigh & Transfer Workup Aqueous Workup (Phase Separation) Reaction->Workup Quench & Extract SolidWaste Solid Waste (Silica/Consumables) Reaction->SolidWaste Contaminated PPE OrgWaste Organic Waste (Segregate Amines/Metals) Workup->OrgWaste Organic Phase AqWaste Aqueous Waste (Neutralize pH 6-8) Workup->AqWaste Aqueous Phase

Workflow for handling, workup, and waste segregation of pyridine-benzaldehyde derivatives.

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and cross-contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity. Ensure the room's HVAC system is operating at maximum exhaust.

  • Containment (Solid Spill): Do not sweep the powder dry. Causality: Dry sweeping aerosolizes the fine particulates, maximizing the inhalation risk[1].

  • Neutralization & Cleanup: Gently cover the spill with absorbent pads moistened with a compatible, low-volatility solvent (e.g., isopropanol) to dissolve and capture the solid without creating dust.

  • Disposal: Place all contaminated cleanup materials into a heavy-duty hazardous waste bag, seal it, and label it strictly as "Hazardous Spill Debris - Contains Pyridine Derivative" for specialized incineration.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR 268.40 - Applicability of treatment standards (Land Disposal Restrictions)". eCFR. [Link]

Sources

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